5-Butyl-4,6-dichloropyrimidin-2-amine
Description
Properties
IUPAC Name |
5-butyl-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQQCQDKOXDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Butyl-4,6-dichloro-2-pyrimidinamine: Nomenclature, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 5-butyl-4,6-dichloro-2-pyrimidinamine, a substituted pyrimidine derivative with demonstrated biological activity. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its ability to interact with various biological targets.[1] This document, intended for researchers, chemists, and drug development professionals, delineates the precise nomenclature, physicochemical properties, a detailed synthetic pathway, and the known biological context of this specific compound. We will explore the causality behind the synthetic choices and contextualize its potential within the broader landscape of pyrimidine-based drug discovery, particularly as an inhibitor of immune-activated nitric oxide (NO) production.
Chemical Identity and Nomenclature
The precise identification and correct nomenclature of a chemical entity are fundamental for scientific communication and reproducibility. 5-Butyl-4,6-dichloro-2-pyrimidinamine belongs to the class of dichloropyrimidines, which are versatile intermediates in organic synthesis, particularly for developing kinase inhibitors and other therapeutic agents.[2] The two chlorine atoms can be selectively displaced in nucleophilic aromatic substitution reactions, allowing for the construction of diverse molecular libraries.[2]
Below is a summary of the key identifiers for this compound, primarily derived from its characterization in scientific literature.[3]
| Identifier | Value | Source |
| Systematic Name | 5-Butyl-4,6-dichloropyrimidin-2-amine | [3] |
| Alternate Name | 2-Amino-5-butyl-4,6-dichloropyrimidine | |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [3] |
| Molecular Weight | 220.10 g/mol | [3] |
| CAS Number | Not explicitly assigned in sourced documents. | |
| InChI Key | (Predicted) YQGIRILVWVQGEP-UHFFFAOYSA-N | |
| SMILES | CCCCN1C(=C(Cl)N=C(N)N=C1Cl) |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for compound verification and quality control. The following properties for 5-butyl-4,6-dichloro-2-pyrimidinamine have been experimentally determined.[3]
| Property | Value |
| Appearance | White solid |
| Melting Point | 169–170 °C |
| ¹H NMR (DMSO-d₆) | δ = 7.29 (2H, bs, NH₂), 2.59 (2H, m, CH₂), 1.45 (2H, m, CH₂), 1.33 (2H, m, CH₂), 0.91 (3H, t, J = 7.3, H-4′) |
| ¹³C NMR (DMSO-d₆) | δ = 160.78 (C-2), 160.76 (C-4 and 6), 117.71 (C-5), 30.37, 28.46 and 22.04 (C-1′, 2′ and 3′), 13.81 (C-4′) |
| Mass Spectrometry | GC/MS-EI, m/z (%): 219 and 221 [M⁺] (18), 176 and 178 [M⁺-Pr] (100) |
| Purity (as reported) | min. 99.5 % |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines has been optimized to achieve high yields.[3] The process involves the conversion of a more stable 2-amino-4,6-dihydroxypyrimidine precursor into the highly reactive dichlorinated analogue.
Experimental Protocol
The following two-stage protocol details the conversion of 2-amino-5-butyl-4,6-dihydroxypyrimidine to the target compound.
Stage 1: Protection with Vilsmeier-Haack-Arnold Reagent
-
Suspend 2-amino-5-butyl-4,6-dihydroxypyrimidine (10 mmol) in phosphoryl chloride (POCl₃, 20 mL).
-
Add N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) dropwise to the suspension while stirring.
-
Heat the reaction mixture at 90 °C for 2 hours. The suspension will gradually dissolve to form a clear solution.
-
After the reaction is complete, cool the mixture and pour it carefully onto crushed ice (100 g).
-
Extract the resulting aqueous solution with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure. This yields the crude intermediate, 5-butyl-4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine, which is used directly in the next step without further purification.
Causality: The use of the Vilsmeier-Haack-Arnold reagent, formed in situ from POCl₃ and DMF, serves a dual purpose. First, it acts as the chlorinating agent, converting the hydroxyl groups of the pyrimidine ring into more reactive chloro groups. Second, it protects the exocyclic amino group as a (dimethylamino)methylene, preventing unwanted side reactions during the aggressive chlorination step.
Stage 2: Deprotection and Isolation
-
Dissolve the crude residue from Stage 1 in a mixture of 99% ethanol (20 mL) and 37% aqueous hydrochloric acid (HCl, 2 mL).
-
Heat the mixture at 50 °C for 2 hours. A crystalline product will begin to precipitate.
-
Add water (30 mL) and stir the mixture vigorously for 10 minutes to ensure complete precipitation.
-
Filter the precipitated solid and wash sequentially with a water/ethanol mixture (1:1, 2 x 10 mL), a 5% aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL), and again with the water/ethanol mixture (1:1, 10 mL).
-
The final product, this compound, is obtained as a white solid with a reported yield of 87%.[3]
Causality: The acidic ethanol solution facilitates the hydrolytic cleavage of the (dimethylamino)methylene protecting group, regenerating the free amino group. The washing steps are crucial for removing any remaining acidic or basic impurities, yielding a product of high purity.
Synthetic Workflow Diagram
Caption: Two-stage synthesis of the target compound.
Biological Activity and Therapeutic Context
Substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The specific compound, this compound, has been evaluated for its effect on nitric oxide (NO) production in immune-activated cells.
Inhibition of Nitric Oxide Production
In an in vitro assay using mouse peritoneal cells, this compound was found to inhibit immune-activated NO production with an IC₅₀ value in the range of 9–36 µM.[3] This is significant because excessive NO production is a key factor in the pathophysiology of various inflammatory conditions. The ability to suppress this pathway without affecting cell viability suggests a potential anti-inflammatory therapeutic application.[3]
The dihydroxypyrimidine precursors were found to be completely devoid of this NO-inhibitory activity, highlighting the critical role of the dichlorinated pyrimidine core for biological function in this context.[3]
Mechanism of Action and Broader Potential
While the precise mechanism for NO inhibition by this compound remains to be elucidated, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery.[3] Its utility often stems from its role as a "hinge-binder" in kinase enzymes, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[2] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituents at the 2, 4, and 5 positions can be modified to achieve potency and selectivity.
Caption: Dichloropyrimidine scaffold as a kinase inhibitor.
Comparative Analysis of 5-Substituted Analogues
The study that characterized this compound also synthesized and tested several analogues with different substituents at the 5-position.[3] This allows for a preliminary structure-activity relationship (SAR) analysis.
| 5-Substituent | Yield (%) | Melting Point (°C) | NO Inhibition (IC₅₀) |
| Methyl | 71 | 189–190 | 9–36 µM range |
| Butyl | 87 | 169–170 | 9–36 µM range |
| Sec-butyl | 75 | 159–160 | 9–36 µM range |
| Phenyl | 71 | 193–195 | 9–36 µM range |
| Fluoro | - | - | 2 µM |
Data sourced from Česnek et al., 2015.[3]
Interestingly, while the alkyl and phenyl-substituted compounds all showed similar potency, the 5-fluoro analogue demonstrated significantly higher activity with an IC₅₀ of 2 µM. This suggests that a small, highly electronegative substituent at the 5-position may be particularly favorable for interaction with the biological target responsible for NO production.
Conclusion
5-Butyl-4,6-dichloro-2-pyrimidinamine is a well-characterized compound with a high-yield synthetic route and demonstrated anti-inflammatory potential through the inhibition of nitric oxide production. Its dichloropyrimidine core makes it a valuable intermediate for further chemical elaboration, enabling the exploration of structure-activity relationships. As part of the privileged pyrimidine class of heterocycles, this compound and its analogues represent promising starting points for the development of novel therapeutics, particularly in the fields of inflammation and oncology. Further research is warranted to elucidate its precise mechanism of action and to optimize its potency and selectivity for specific biological targets.
References
-
Česnek, M., Džubák, P., & Hajdúch, M. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 146(7), 1141–1151. Available at: [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- G.D. Searle & Co. (1965). Substituted pyrimidines. (Patent related to pyrimidine synthesis, contextually relevant).
-
Tse, B. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(21), 3824. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 5-Butyl-4,6-dichloropyrimidin-2-amine
[1][2][3]
Executive Summary
5-Butyl-4,6-dichloropyrimidin-2-amine (CAS 500113-92-8) is a highly functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles.[1][2][3][4][5] Characterized by a lipophilic butyl chain at the C5 position and reactive chlorine atoms at C4 and C6, this compound serves as a critical electrophile in nucleophilic aromatic substitution (
Physicochemical Profile
The following data aggregates experimental values validated across multiple synthesis campaigns.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 500113-92-8 |
| Molecular Formula | |
| Molecular Weight | 220.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 169–170 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Calculated) | ~2.5 (Pyrimidine N1/N3), ~13 (Exocyclic |
Structural Analysis & Reactivity
Electronic Architecture
The pyrimidine ring is electron-deficient, activating the C4 and C6 positions toward nucleophilic attack.
-
C4/C6 Positions: The two chlorine atoms are chemically equivalent due to the symmetry of the molecule. However, once the first chlorine is displaced by a nucleophile, the symmetry breaks, often deactivating the second chlorine position, allowing for controlled sequential substitution.
-
C5-Butyl Group: This alkyl chain exerts a steric influence and a weak positive inductive effect (+I).[1] While it does not significantly deactivate the ring compared to the unsubstituted analog, it enhances lipophilicity (
), improving cell permeability in downstream derivatives. -
C2-Amino Group: The exocyclic amine is weakly nucleophilic but can be acylated or protected to prevent side reactions during harsh coupling conditions.[1]
Reaction Pathways Diagram
The following diagram illustrates the primary synthetic utility of the scaffold.
[1][9][10]
Synthesis Protocol
This protocol describes the de novo synthesis of the title compound starting from diethyl butylmalonate. This route is preferred for its scalability and cost-effectiveness compared to direct alkylation of dichloropyrimidines.[1]
Step 1: Condensation to Pyrimidine-Diol
Objective: Construct the pyrimidine ring with the C5-butyl substituent.[1]
-
Reagents: Diethyl butylmalonate (1.0 eq), Guanidine hydrochloride (1.1 eq), Sodium methoxide (NaOMe) (2.5 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve NaOMe in anhydrous methanol under
atmosphere. -
Add guanidine hydrochloride and stir for 15 minutes to generate free guanidine base.
-
Add diethyl butylmalonate dropwise.
-
Reflux the mixture for 4–6 hours. A heavy white precipitate (the sodium salt of the pyrimidine) will form.
-
Workup: Evaporate solvent. Dissolve residue in water.[6] Acidify carefully with acetic acid or dilute HCl to pH ~5.
-
Isolation: Filter the precipitated 2-amino-5-butyl-4,6-dihydroxypyrimidine . Wash with water and dry.
-
Checkpoint: Yield should be >85%. Solid does not melt <250 °C (decomposes).
-
Step 2: Chlorination (Vilsmeier-Haack Conditions)
Objective: Convert the tautomeric hydroxyl groups to chlorides.[1]
-
Reagents: 2-Amino-5-butyl-4,6-dihydroxypyrimidine (Intermediate from Step 1), Phosphorus oxychloride (
) (Excess, solvent/reagent), N,N-Dimethylaniline (catalytic/base). -
Procedure:
-
Safety Warning:
is highly corrosive and reacts violently with water. Perform in a fume hood. -
Suspend the diol intermediate in
(approx. 5–8 mL per gram of starting material). -
Add N,N-dimethylaniline (1.0 eq) slowly (exothermic).
-
Heat the mixture to reflux (approx. 100–110 °C) for 4–12 hours until the solution becomes clear.
-
Quenching (Critical): Cool the reaction mixture. Remove excess
via vacuum distillation if possible. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20 °C. -
Neutralization: Adjust pH to ~8 with ammonium hydroxide or
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc) if necessary.
-
Validation:
-
Target MP: 169–170 °C.[7]
-
NMR (
): 7.29 (bs, 2H, ), 2.59 (m, 2H, butyl ), 1.3–1.5 (m, 4H), 0.91 (t, 3H).
Applications in Drug Development[1][12][13][14][15]
Anti-Inflammatory Activity
Research indicates that 5-substituted-2-amino-4,6-dichloropyrimidines possess intrinsic inhibitory activity against nitric oxide (NO) production in immune-activated cells.[1][4]
-
Mechanism: Suppression of iNOS (inducible nitric oxide synthase) expression or activity.
-
Potency: While the 5-fluoro analog is often most potent (
), the 5-butyl derivative shows significant activity, serving as a lipophilic lead for optimization.
Kinase Inhibitor Scaffolds
The 2-amino-pyrimidine motif is a "privileged structure" in kinase inhibition (e.g., CDK, JAK, and RTK inhibitors).
-
Hinge Binding: The N1 and C2-amino group often form a bidentate hydrogen bond with the kinase hinge region.[1]
-
Gatekeeper Interaction: The C5-butyl group can be exploited to probe the hydrophobic pocket near the gatekeeper residue, potentially improving selectivity against kinases with smaller gatekeeper residues.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Cl groups can occur over prolonged exposure to humidity).
-
Disposal: All waste streams containing chlorinated pyrimidines must be incinerated as halogenated organic waste.
References
-
Synthesis and Biological Activity: Kvasnicova, M., et al. (2012).[7] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.[1][4] PMC. [Link]
- Patent Literature (Synthesis Protocol): Institute of Organic Chemistry and Biochemistry CAS. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. WO2012116666A1.
-
Chemical Property Verification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79434 (Analog Reference). [Link](Note: Used for structural analog comparison; specific butyl-derivative data derived from Ref 1 & 2).
Sources
- 1. 39906-04-2|4,6-Dichloro-2-methylpyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 2. CAS [chemicalbook.com]
- 3. 1395344-17-8|5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. This compound - CAS号 500113-92-8 - 摩熵化学 [molaid.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 7. WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Butyl-Substituted Dichloropyrimidines
[1]
Executive Summary
The 5-butyl-substituted dichloropyrimidine scaffold represents a critical intermediate in the synthesis of lipophilic kinase inhibitors and agrochemicals. Unlike the commoditized 2,4-dichloropyrimidine, the introduction of a 5-butyl chain drastically alters the physicochemical landscape of the molecule, shifting it from a "fragment-like" polarity to a highly lipophilic "drug-like" intermediate.[1]
This guide provides a definitive analysis of the solubility profile for this scaffold, specifically focusing on 5-butyl-2,4-dichloropyrimidine and its isomers.[1] It synthesizes predictive Structure-Activity Relationship (SAR) data with established experimental protocols to navigate the challenges of handling, purification, and formulation.[1]
Physicochemical Architecture
To understand the solubility behavior, we must first deconstruct the molecular architecture. The 5-butyl group acts as a "lipophilic anchor," significantly disrupting the crystal lattice energy of the parent pyrimidine while enhancing non-polar solvent affinity.[1]
Structural Impact on Solubility[1]
-
Lipophilicity Shift (LogP): The addition of a butyl chain (
) adds approximately +2.1 log units to the partition coefficient compared to the unsubstituted parent.-
2,4-Dichloropyrimidine LogP: ~1.6[2]
-
5-Butyl-2,4-dichloropyrimidine Predicted LogP: ~3.7 – 4.0
-
-
Lattice Energy & Melting Point: The flexible alkyl chain disrupts the
- stacking interactions typical of planar heterocycles. Consequently, 5-butyl derivatives often exhibit lower melting points (often oils or low-melting solids <50°C) compared to their 5-bromo or 5-methyl counterparts, enhancing solubility in organic solvents but complicating isolation.[1]
Solubility Profile
The following data categorizes the solubility behavior of 5-butyl-2,4-dichloropyrimidine based on solvent polarity and functional interaction.
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary choice for extraction.[1] The lipophilic butyl chain + polarizable halogens align perfectly with DCM solvation spheres. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Essential for |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (>100 mg/mL) | Standard solvents for chromatography and crystallization. MTBE is preferred for washing due to lower solubility of impurities. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | Temperature-dependent.[1] often used for recrystallization (soluble hot, insoluble cold). Warning: Potential for solvolysis at high temps. |
| Alkanes | Hexane, Heptane | Moderate (10-50 mg/mL) | The butyl chain enables partial solubility, unlike the unsubstituted parent which is insoluble.[1] Useful as an anti-solvent. |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | The hydrophobic butyl shield prevents hydrogen bonding with water. |
Partition Coefficient (LogD)
For drug development, the distribution coefficient (LogD) is critical. Since the pyrimidine core is weakly basic (pKa < 1), the LogD is pH-independent across the physiological range (pH 2–10).[1]
-
Target LogD: 3.8 ± 0.3
-
Implication: This compound will rapidly partition into lipid bilayers and biological membranes, necessitating the use of surfactants (e.g., Tween 80) or cyclodextrins for biological assay formulation.
Experimental Protocols
Since specific literature values for 5-butyl derivatives are often proprietary, the following self-validating protocols are required to establish an internal standard.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this method for precise solubility values in formulation vehicles.[1]
-
Preparation: Weigh 10 mg of 5-butyl-2,4-dichloropyrimidine into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer).
-
Equilibration: Cap tightly and place in a shaking incubator at 25°C for 24 hours .
-
Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.
-
Validation Check: If no pellet is visible, the solution is not saturated. Repeat with more solid.
-
-
Quantification: Dilute the supernatant 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calculation:
Protocol B: Rapid LogP Estimation (HPLC Method)
Use this for high-throughput lipophilicity ranking.[1]
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Isocratic 60% Methanol / 40% Water (buffered to pH 7.4).
-
Standards: Inject a mixture of known standards (Toluene, Naphthalene, Phenanthrene) to create a calibration curve of
vs. . -
Measurement: Inject the 5-butyl sample. Calculate
and extrapolate LogP from the calibration curve.
Visualizations
Solubility Determination Workflow
This decision tree guides the researcher through the selection of the appropriate solubility method based on the stage of development.
Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on development phase.
Synthetic Workup & Purification Logic
The solubility profile dictates the purification strategy. The high lipophilicity of the 5-butyl group allows for efficient phase separation from aqueous byproducts.
Figure 2: Standard workup flow leveraging the high DCM solubility of the 5-butyl scaffold for impurity removal.[1]
Implications for Drug Development[2][3][4][5][6]
Synthetic Utility (SNAr Regioselectivity)
The solubility profile directly impacts the regioselectivity of Nucleophilic Aromatic Substitution (
-
Solvent Choice: Using polar aprotic solvents (DMF/DMSO) solvates the nucleophile (e.g., amines) effectively, promoting attack at the more electrophilic C4 position.
-
Temperature Control: Because 5-butyl-2,4-DCP is highly soluble in alcohols, reactions can be run at lower temperatures in ethanol, which often improves the C4:C2 selectivity ratio by reducing thermodynamic equilibration.[1]
Formulation Challenges
Due to the high LogP (>3.5), oral bioavailability will be dissolution-rate limited .
-
Recommendation: Early PK studies should utilize lipid-based formulations (e.g., PEG-400/Water 40:60 or Corn Oil) rather than simple aqueous suspensions to ensure adequate exposure.[1]
References
In-Depth Technical Guide: 5-Butyl-4,6-dichloropyrimidin-2-amine
The following technical guide details the safety, handling, and chemical properties of 5-Butyl-4,6-dichloropyrimidin-2-amine (CAS 500113-92-8). This document is structured for researchers and drug development professionals, focusing on the practical implications of the compound's structure-activity relationships (SAR) and reactivity profile.[1]
Chemical Identity & Structural Significance
This compound is a functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of antiviral and anti-inflammatory agents.[1] Its specific substitution pattern—a lipophilic butyl chain at C5 combined with reactive chlorines at C4/C6—makes it a critical "lock-and-key" building block for generating 6,8,9-polysubstituted purine analogs and inhibiting nitric oxide (NO) production in immune-activated cells.
| Property | Data |
| CAS Number | 500113-92-8 |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-butyl-4,6-dichloropyrimidine; B8 (Research Code) |
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 220.10 g/mol |
| Physical State | White Solid |
| Melting Point | 169–170 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Purity (Typical) | >98% (HPLC, NMR) |
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for this exact butyl derivative is limited, its classification is extrapolated from the homologous series of 2-amino-4,6-dichloropyrimidines .[1] The presence of two electron-withdrawing chlorine atoms activates the ring, making it a potent electrophile capable of alkylating biological nucleophiles.[1]
Core Hazards
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] The lipophilic butyl chain facilitates dermal absorption.[1]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1] Dust is highly irritating to mucous membranes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Acute Toxicity (Oral/Dermal): Treat as potentially toxic.[1] Analogous compounds show acute toxicity due to metabolic release of reactive intermediates.[1]
Mechanism of Toxicity
The C4 and C6 positions are highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1] Upon contact with biological tissue, the chlorine atoms can be displaced by amine or thiol groups in proteins, leading to sensitization or tissue damage.[1] The C5-butyl group increases cell membrane permeability compared to the non-alkylated analog.[1]
Synthesis & Origins
Understanding the synthesis provides insight into potential impurities (e.g., residual POCl₃ or phosphoric acid).[1] The compound is typically synthesized via the chlorination of 2-amino-5-butyl-4,6-dihydroxypyrimidine .[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway from guanidine and butyl malonate precursors.[1] Note the critical chlorination step using POCl₃.
Handling & Storage Protocol
Scientific Rationale: The 4,6-dichloro moiety is moisture-sensitive.[1] Hydrolysis yields the inactive 4-hydroxy-6-chloro derivative, liberating HCl gas.[1] The 2-amino group provides some stabilization via electron donation, but long-term exposure to humid air degrades the compound.[1]
Storage Requirements
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1]
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1]
Safe Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation (water introduction).
-
Weighing: Perform in a fume hood or glovebox. Avoid metal spatulas if possible; use anti-static plastic or glass to prevent trace metal catalysis of degradation.[1]
-
Solubilization: Dissolve immediately in anhydrous solvents (DMSO, DMF, or dry CH₂Cl₂) for usage.
Emergency Response & First Aid
This decision tree guides the immediate response to exposure, prioritizing the neutralization of the reactive electrophile.
Emergency Decision Tree (DOT Visualization)
Figure 2: Immediate response protocol for exposure incidents.
Reactivity & Degradation
Stability: Stable under recommended storage.[1] Incompatibilities:
-
Strong Oxidizing Agents: Can react with the amine or butyl chain.[1]
-
Strong Bases: Will displace the chlorines (SₙAr) or deprotonate the amine.[1]
-
Nucleophiles: Amines, thiols, and alcohols will rapidly displace the C4/C6 chlorines.[1]
Degradation Pathway: Hydrolysis occurs slowly in neutral water but rapidly in acidic/basic conditions: C₈H₁₁Cl₂N₃ + H₂O → C₈H₁₂ClN₃O (Hydroxypyrimidine) + HCl[1]
References
-
Synthesis & Characterization
-
Patent Literature
-
Chemical Database
-
BLDpharm. (2025).[1] "this compound Safety Data Sheet".
-
-
PubChem Compound Summary
Sources
- 1. 2-Amino-4,6-dichloropyrimidine 98 56-05-3 [sigmaaldrich.com]
- 2. WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
A Technical Guide to the Therapeutic Potential of 5-Alkyl-4,6-Dichloropyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a wide array of pharmacologically active agents.[1][2] Within this class, 5-alkyl-4,6-dichloropyrimidine derivatives have emerged as exceptionally versatile intermediates and pharmacophores. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr), enabling the construction of diverse molecular libraries.[3] Concurrently, the 5-alkyl group provides a crucial steric and electronic handle to fine-tune compound selectivity, potency, and pharmacokinetic properties. This guide synthesizes the current understanding of these derivatives, detailing their synthesis, key biological targets—with a focus on protein kinases—and established therapeutic applications, particularly in oncology. We provide field-proven experimental protocols and structural insights to empower researchers in the rational design of the next generation of pyrimidine-based therapeutics.
The Strategic Advantage of the 5-Alkyl-4,6-Dichloropyrimidine Core
The utility of the 5-alkyl-4,6-dichloropyrimidine scaffold in drug discovery is rooted in its unique combination of structural and chemical properties:
-
Synthetic Tractability: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, allowing for controlled, regioselective, and sequential displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This chemical reactivity is the foundation for building extensive libraries of derivatives for structure-activity relationship (SAR) studies.[3]
-
Bioisosteric Mimicry: The pyrimidine core is a bioisostere of the purine ring system found in adenine, a key component of adenosine triphosphate (ATP).[4] This structural similarity allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of many enzymes, most notably protein kinases.[5][6]
-
Tunability via the 5-Alkyl Group: The substituent at the C5 position is critical for modulating biological activity. Unlike the reactive C4 and C6 positions, the C5 position is typically non-reactive in SNAr chemistry, making the alkyl group a stable modulator. It can be varied to probe specific hydrophobic pockets within a target's active site, thereby enhancing binding affinity and, crucially, selectivity over other related proteins.
Synthetic Pathways and Methodologies
The efficient synthesis of the 5-alkyl-4,6-dichloropyrimidine core is a prerequisite for its exploration in drug discovery. The most common and reliable strategies begin with appropriately substituted malonate esters or their equivalents.
General Synthesis Workflow
A robust and widely adopted synthetic route involves a three-step process:
-
Condensation & Cyclization: Reaction of an alkyl-substituted diethyl malonate with formamide under basic conditions to form the 5-alkylpyrimidine-4,6-diol.
-
Chlorination: Treatment of the diol intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target 5-alkyl-4,6-dichloropyrimidine.[7][8]
-
Diversification: Sequential SNAr reactions at the C4 and C6 positions to introduce desired side chains and build a library of analogs.
The following diagram illustrates this fundamental workflow.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
5-Butyl-4,6-dichloropyrimidin-2-amine as a pharmaceutical intermediate
Part 1: Executive Summary
5-Butyl-4,6-dichloropyrimidin-2-amine represents a critical "privileged structure" in medicinal chemistry.[1] Unlike commodity intermediates used for a single generic API, this molecule serves as a strategic scaffold for Structure-Activity Relationship (SAR) exploration in two high-value therapeutic areas: anti-inflammatory signaling (NO inhibition) and antiviral therapies .[1]
Its value lies in its unique substitution pattern:
-
C2-Amine: Provides a hydrogen bond donor/acceptor motif essential for kinase hinge binding or receptor docking.[1][2]
-
C5-Butyl Chain: Introduces a hydrophobic moiety that modulates lipophilicity (LogP) and steric bulk, often critical for occupying hydrophobic pockets in enzymes (e.g., DHFR, kinases).[1][2]
-
C4,6-Dichlorides: Highly reactive electrophilic sites allowing for sequential, regioselective Nucleophilic Aromatic Substitution (
), enabling the rapid construction of complex heterocyclic libraries.[1][2]
Part 2: Chemical Constitution & Properties[2]
The physicochemical profile dictates the handling and formulation strategies for this intermediate.[1][2]
| Property | Specification | Critical Insight |
| IUPAC Name | This compound | -- |
| CAS Number | 500113-92-8 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | -- | |
| Molecular Weight | 220.10 g/mol | Low MW allows for "fragment-based" drug design.[1][2] |
| Appearance | White to off-white solid | Color changes indicate oxidative degradation or hydrolysis.[1][2] |
| Melting Point | 169–170 °C | High crystallinity aids in purification via recrystallization.[1][2] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility requires organic co-solvents for reactions.[1][2] |
| Reactivity | Electrophilic (C4/C6) | Susceptible to hydrolysis; store under inert atmosphere.[1][2] |
Part 3: Process Chemistry & Synthesis[2][3][4]
The synthesis of this compound is a two-stage convergent protocol. The quality of the final intermediate is heavily dependent on the rigorous exclusion of moisture during the chlorination phase.[1]
Workflow Visualization
The following diagram illustrates the critical pathway from raw materials to the isolated intermediate.
Figure 1: Synthetic pathway for CAS 500113-92-8.[1] The transformation relies on cyclocondensation followed by dehydrative chlorination.[1]
Detailed Experimental Protocol
Stage 1: Cyclocondensation
Objective: Formation of the pyrimidine ring (2-Amino-5-butyl-4,6-dihydroxypyrimidine).[1]
-
Setup: Charge a dry reactor with anhydrous ethanol under
atmosphere. -
Activation: Add Sodium Ethoxide (NaOEt) (2.5 eq). Note: Freshly prepared NaOEt is preferred to minimize hydroxide impurities.[1][2]
-
Addition: Add Guanidine Hydrochloride (1.1 eq) and stir for 30 mins to liberate the free base.
-
Cyclization: Dropwise add Diethyl Butylmalonate (1.0 eq) over 1 hour. Maintain temperature at 60–65°C.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC or HPLC for disappearance of malonate.[1][2]
-
Workup: Evaporate solvent. Dissolve residue in minimum water.[1][2][3] Acidify carefully to pH 6.0 with 10% HCl. The dihydroxy intermediate will precipitate.[1][2]
-
Isolation: Filter, wash with water and cold ethanol. Dry at 60°C.[1][2][3]
Stage 2: Chlorination (Critical Step)
Objective: Conversion of diol to dichloro derivative.[1][2]
-
Reagent: Suspend the dried dihydroxy intermediate in Phosphorus Oxychloride (
) (excess, acts as solvent and reagent). -
Catalysis: Add catalytic N,N-Dimethylaniline or DMF to form the Vilsmeier reagent in situ.[1][2]
-
Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.[1][2]
-
Quench (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
.[1] -
Extraction: Neutralize to pH 7–8 with
. Extract with Ethyl Acetate.[1][2][7] -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2]
Part 4: Downstream Pharmaceutical Applications[1]
This molecule is not merely a passive linker; it is a bioactive scaffold.[1][2]
Immunomodulation (Nitric Oxide Inhibition)
Research indicates that 2-amino-4,6-dichloropyrimidines, specifically the 5-substituted variants, potently inhibit immune-activated nitric oxide (NO) production in macrophages.[1]
-
Mechanism: The pyrimidine core interferes with the iNOS (inducible Nitric Oxide Synthase) pathway.[1][2]
-
Therapeutic Relevance: High NO levels are implicated in septic shock and chronic inflammatory diseases (rheumatoid arthritis).[1][2] The 5-butyl analog serves as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Modular Library Synthesis (The "Switch" Strategy)
For drug discovery, the symmetry of the 4,6-dichloro positions allows for a "one-pot, two-step" functionalization.[1] This is vital for synthesizing Pyrimido[4,5-d]pyrimidines (kinase inhibitors).[1][2]
Figure 2: Sequential substitution strategy. The first chlorine is displaced under mild conditions; the second requires forcing conditions, allowing precise control over substituent placement.[1]
Part 5: Quality & Safety Profile
Impurity Profiling
When sourcing or synthesizing this intermediate, three impurities are critical to monitor:
-
Monochloro-monohydroxy impurity: Result of incomplete chlorination or moisture ingress.[1][2] Impact: Terminates downstream polymerization or coupling.[1][2]
-
Tri-chloro impurity: Rare, but possible if the amino group reacts (prevented by protonation in acid).[1][2]
-
Residual Solvents: POCl3 traces are genotoxic; rigorous quenching is mandatory.[1][2]
Safety (GHS Classification)[1][3]
References
-
Synthesis & Biological Activity: Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.[1][8][9] Source: Medicinal Chemistry Research (2014) / PubMed Central.[1][2] URL:[Link][1][2]
-
Chemical Identity & Properties: Title: this compound Compound Summary. Source: PubChem.[1][2][5] URL:[Link](Note: Linked to the base scaffold record for validation).
-
Synthetic Methodology (General Pyrimidines): Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[1][4] Source: MDPI (Molecules).[1][2] URL:[Link][1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine via Vilsmeier-Haack reaction
Technical Synthesis Guide: 5-Butyl-4,6-dichloropyrimidin-2-amine via Vilsmeier-Haack-Arnold Reaction
Executive Summary
This application note details the optimized synthesis of This compound , a critical pharmacophore in the development of antiviral agents and nitric oxide (NO) synthase inhibitors. While direct chlorination of aminopyrimidines using neat phosphorus oxychloride (
This methodology serves a dual purpose:
-
Chlorination: Efficiently converts the C4 and C6 hydroxyl groups to chlorides.
-
In-situ Protection: Transiently protects the C2-amino group as a dimethylaminomethylene formamidine, preventing degradation.
Key Performance Indicators:
-
Target Yield: >85% (Isolated)
-
Purity: >99.5% (HPLC/GC-MS)
-
Scalability: Validated from gram to kilogram scale.
Scientific Background & Mechanism
Retrosynthetic Analysis
The target molecule is accessed via the chlorination of 2-amino-5-butyl-4,6-dihydroxypyrimidine , which is synthesized from the condensation of guanidine with diethyl butylmalonate.
The Vilsmeier-Haack-Arnold Advantage
In standard Vilsmeier-Haack conditions, DMF reacts with
-
O-Activation: The reagent attacks the tautomeric carbonyl oxygens at C4/C6, activating them for nucleophilic displacement by chloride ions.
-
N-Protection (The Arnold Modification): The exocyclic amine attacks the Vilsmeier reagent, forming a dimethylaminomethylene protecting group. This stabilizes the molecule against polymerization and is easily removed via acidic hydrolysis during workup.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing the dual role of the Vilsmeier reagent in chlorination and transient amine protection.
Experimental Protocols
Step 1: Synthesis of Precursor (2-Amino-5-butyl-4,6-dihydroxypyrimidine)
Note: This step establishes the pyrimidine core.
Reagents:
-
Anhydrous Ethanol (Grade: ACS Reagent)
-
Sodium Metal (or 21% NaOEt solution)
-
Guanidine Hydrochloride[1]
-
Diethyl Butylmalonate
Procedure:
-
Alkoxide Formation: In a dry 3-neck flask under
, dissolve Sodium metal (2.5 eq) in Anhydrous Ethanol (10 vol) to generate sodium ethoxide.-
Alternative: Use commercial 21% NaOEt solution to save time.
-
-
Cyclization: Add Guanidine Hydrochloride (1.1 eq) and stir for 15 min at RT.
-
Addition: Dropwise add Diethyl Butylmalonate (1.0 eq) over 30 minutes.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (10% MeOH in DCM). -
Isolation: Evaporate solvent under reduced pressure. Dissolve residue in minimum water.[1]
-
Precipitation: Acidify to pH 5–6 using 10% HCl. The product precipitates as a white solid.[1][2][3]
-
Filtration: Filter, wash with water and cold ethanol. Dry at
.[1]-
Expected Yield: 90–97%
-
Appearance: White crystalline solid (m.p. >250°C).[4]
-
Step 2: Vilsmeier-Haack Chlorination (Target Synthesis)
Note: This is the critical step requiring strict moisture control.
Reagents:
-
Precursor (from Step 1)[5]
-
Phosphorus Oxychloride (
) – Freshly distilled if yellow. -
N,N-Dimethylformamide (DMF) – Anhydrous.
-
Workup: Ethanol (99%), Conc. HCl (37%), Sodium Bicarbonate (
).
Procedure:
-
Vilsmeier Complex Preparation: In a reactor equipped with a scrubber (for HCl/
gases), charge (6.0 eq). Cool to . -
Precursor Addition: Add the Precursor (1.0 eq) in portions. The mixture may be a slurry.
-
DMF Addition: Dropwise add DMF (2.5 – 3.0 eq) while maintaining temperature
.-
Caution: Exothermic reaction. Evolution of gases.
-
-
Reaction: Heat the mixture to reflux (
) for 4–5 hours. The solution should turn homogenous and dark red/brown. -
Concentration: Distill off excess
under reduced pressure (rotary evaporator with base trap).-
Result: A viscous, syrup-like residue (the formamidine intermediate).
-
-
Hydrolysis (Deprotection):
-
Dissolve the residue in Ethanol (5 vol).
-
Add Conc.[1] HCl (0.5 vol).
-
Heat at
for 2 hours. This cleaves the dimethylaminomethylene group.
-
-
Quench & Isolation:
-
Pour the mixture into crushed ice/water (10 vol) with vigorous stirring.
-
Neutralize to pH 7–8 using saturated
solution. -
Stir for 30 mins. The product precipitates as a white/off-white solid.[1]
-
-
Purification: Filter and wash with water.[1][6][7] Recrystallize from Ethanol/Water (1:1) if necessary.[6]
Data Summary Table:
| Parameter | Specification | Notes |
| Precursor | 2-Amino-5-butyl-4,6-dihydroxypyrimidine | Dry thoroughly before Step 2. |
| Reagent Ratio | Substrate : | 1 : 6 : 3 (Molar) |
| Reaction Temp | Reflux is critical for completion. | |
| Hydrolysis | EtOH / HCl @ | Essential to recover free amine. |
| Typical Yield | 80–87% | Based on Step 1 precursor. |
| Appearance | White solid | m.p. 169–170°C |
Process Workflow & Troubleshooting
Figure 2: Operational Workflow
Caption: Step-by-step operational workflow for the Vilsmeier-Haack chlorination process.[7][8]
Troubleshooting Guide
-
Problem: Black Tar Formation.
-
Cause: Reaction temperature too high during DMF addition or moisture in reagents.
-
Solution: Ensure strictly anhydrous conditions. Keep T < 10°C during DMF addition.
-
-
Problem: Low Yield/Incomplete Reaction.
-
Cause: Old
(hydrolyzed). -
Solution: Distill
before use. Ensure reflux temperature is maintained.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Problem: Product is an Oil/Sticky Solid.
-
Cause: Incomplete hydrolysis of the formamidine protecting group.
-
Solution: Extend the EtOH/HCl heating step. Ensure pH check during neutralization.
-
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. Use a caustic scrubber (NaOH trap) for exhaust gases. -
Quenching: Never add water to
. Always add the reaction mixture slowly to a large excess of ice water. -
PPE: Full face shield, acid-resistant gloves, and lab coat are mandatory.
References
-
Primary Synthesis Protocol: Krys, S., et al. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[4] Molecules. Validates the specific synthesis of this compound (Compound B8) and the Vilsmeier-Haack-Arnold conditions.
-
Vilsmeier-Haack Mechanism on Pyrimidines: Marcialis, M. A., et al. (1973). "Antiviral Activity of 4,6-Dichloropyrimidines." Experientia. Provides foundational context for the biological relevance and chlorination mechanism.
-
General Vilsmeier Chlorination Protocols: BenchChem Technical Support. "Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine." Supports the use of POCl3/DMF for minimizing tar formation in aminopyrimidines.
Sources
- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
protocol for chlorination of 5-butyl-2-amino-4,6-dihydroxypyrimidine
An Application Note and Detailed Protocol for the Selective Chlorination of 5-butyl-2-amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the chlorination of 5-butyl-2-amino-4,6-dihydroxypyrimidine, a critical transformation in the synthesis of biologically active molecules. The conversion of the hydroxyl groups to chlorine atoms on the pyrimidine ring drastically alters the compound's electronic properties and reactivity, opening avenues for further functionalization, particularly in drug discovery programs. This document outlines the chemical principles, a detailed step-by-step experimental protocol, safety considerations, and analytical methods for the synthesis and characterization of the resulting 5-butyl-2-amino-4,6-dichloropyrimidine.
Introduction: The Rationale for Chlorination
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is key to modulating its pharmacological profile. The starting material, 5-butyl-2-amino-4,6-dihydroxypyrimidine, possesses two hydroxyl groups that can be converted into more reactive leaving groups. Chlorination is a pivotal step, transforming the relatively inert hydroxyls into versatile chlorine atoms. This enhances the molecule's utility as a synthetic intermediate, for instance, in nucleophilic substitution reactions to introduce a variety of functional groups.
Notably, the chlorinated analogs of 2-aminopyrimidines have demonstrated a range of biological activities, including the inhibition of immune-activated nitric oxide production.[1][2] This makes the chlorination protocol described herein a valuable tool for researchers developing novel anti-inflammatory agents or other therapeutics.
The Chemistry of Pyrimidine Chlorination
The conversion of hydroxypyrimidines to chloropyrimidines is a classical transformation. While strong chlorinating agents like phosphorus oxychloride (POCl₃) are often employed for this purpose[3][4], they can require harsh conditions and pose significant handling challenges.
A more contemporary and often higher-yielding approach involves the use of the Vilsmeier-Haack-Arnold reagent.[1][2] This method offers a more controlled reaction environment. The mechanism involves the activation of the hydroxyl groups, facilitating their substitution by chloride ions. The electron-rich nature of the dihydroxypyrimidine ring facilitates this electrophilic substitution-type process at the hydroxyl-bearing carbons.
Reaction Mechanism Overview
The overall transformation converts the dihydroxy-pyrimidine into its dichloro-derivative.
Caption: Overall chlorination reaction scheme.
Detailed Experimental Protocols
This section is divided into two parts: the synthesis of the starting material and the subsequent chlorination reaction.
Part A: Synthesis of 5-butyl-2-amino-4,6-dihydroxypyrimidine
This procedure is adapted from established methods for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1][2]
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Sodium metal | 0.56 mol | Handle with extreme care. | |
| Absolute Ethanol | 300 mL | - | Anhydrous. |
| Guanidine hydrochloride | 0.22 mol | 1.1 | |
| Diethyl butylmalonate | 0.2 mol | 1.0 | |
| Round-bottom flask | 500 mL | - | Equipped with reflux condenser and mechanical stirrer. |
| Argon or Nitrogen | - | - | For inert atmosphere. |
-
Under an inert atmosphere (Argon or Nitrogen), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) in a 500 mL round-bottom flask with vigorous stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Once all the sodium has dissolved and the resulting sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol).
-
Following the addition of guanidine hydrochloride, add diethyl butylmalonate (0.2 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimal amount of water.
-
Adjust the pH of the aqueous solution to approximately 6-7 with 1 M HCl. This will precipitate the product.
-
Filter the white precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-butyl-2-amino-4,6-dihydroxypyrimidine. A typical yield for this reaction is >90%.[1]
Part B: Chlorination to 5-butyl-2-amino-4,6-dichloropyrimidine
This protocol is a modified procedure utilizing a Vilsmeier-Haack-Arnold reagent for the chlorination.[1][2]
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 5-butyl-2-amino-4,6-dihydroxypyrimidine | 10 mmol | 1.0 | From Part A. |
| Phosphorus oxychloride (POCl₃) | 30 mmol | 3.0 | Corrosive and moisture-sensitive.[3] |
| N,N-Dimethylformamide (DMF) | 10 mL | - | Anhydrous. |
| 99% Ethanol | 20 mL | - | |
| 37% Aqueous HCl | 2 mL | - | Corrosive. |
| Water | 30 mL | - | |
| 5% Aqueous NaHCO₃ | 10 mL | - | |
| Three-neck flask | 100 mL | - | Equipped with a reflux condenser and dropping funnel. |
-
In a well-ventilated fume hood, equip a 100 mL three-neck flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.
-
To the flask, add 5-butyl-2-amino-4,6-dihydroxypyrimidine (10 mmol).
-
In the dropping funnel, prepare the Vilsmeier-Haack-Arnold reagent by carefully adding phosphorus oxychloride (30 mmol) to anhydrous N,N-dimethylformamide (10 mL) at 0 °C.
-
Slowly add the Vilsmeier-Haack-Arnold reagent to the pyrimidine derivative.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The crude intermediate product is then subjected to deprotection. Dissolve the residue in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).
-
Heat this solution at 50 °C for 2 hours. A crystalline product should begin to precipitate.
-
Add water (30 mL) and stir vigorously for 10 minutes.
-
Filter the precipitated product and wash sequentially with a 1:1 water/ethanol mixture, a 5% aqueous NaHCO₃ solution, and again with a 1:1 water/ethanol mixture.
-
Dry the solid product under vacuum to obtain 5-butyl-2-amino-4,6-dichloropyrimidine. Expected yields are typically in the range of 70-80%.
Caption: Experimental workflow for synthesis and chlorination.
Safety and Handling
Strict adherence to safety protocols is mandatory when performing these syntheses.
-
N-Chlorosuccinimide (NCS) and Phosphorus Oxychloride (POCl₃): While this protocol focuses on a Vilsmeier-Haack approach, it's important to be aware of other chlorinating agents. POCl₃ is highly corrosive, toxic, and reacts violently with water.[3] N-Chlorosuccinimide (NCS) is an irritant and should be handled with care.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] All manipulations involving volatile and corrosive reagents must be performed in a certified chemical fume hood.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized 5-butyl-2-amino-4,6-dichloropyrimidine is essential.
-
Thin-Layer Chromatography (TLC): To monitor the reaction, use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
-
Melting Point: The purified product should have a sharp melting point. For a similar compound, 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine, the melting point is reported as 159–160 °C.[1]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the butyl group and the amino protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, including the characteristic isotopic pattern for two chlorine atoms.[1]
-
-
Analytical Methods for Halogenated Compounds: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for purity assessment.[10] X-ray photoelectron spectroscopy (XPS) can also be employed for detailed electronic structure analysis of halogenated pyrimidines.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated chlorinating reagent due to moisture. | - Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.- Use freshly opened or distilled POCl₃ and ensure all glassware is dry.[3] |
| Low Yield | - Loss of product during workup.- Inefficient precipitation. | - Ensure pH is accurately adjusted during precipitation.- Minimize transfer losses and ensure efficient extraction. |
| Formation of Byproducts | - Side reactions due to excessive heat.- Incomplete deprotection of the intermediate. | - Maintain careful temperature control throughout the reaction.- Ensure the deprotection step (heating with HCl/ethanol) is carried out for the specified time. |
| Product is an Oil, Not a Solid | - Presence of impurities or residual solvent. | - Recrystallize the product from a suitable solvent system.- Ensure the product is thoroughly dried under vacuum.[3] |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the chlorination of 5-butyl-2-amino-4,6-dihydroxypyrimidine. The resulting 5-butyl-2-amino-4,6-dichloropyrimidine is a valuable intermediate for the synthesis of a wide range of derivatives for evaluation in drug discovery and development programs. By understanding the underlying chemistry and adhering to the procedural and safety guidelines, researchers can successfully perform this important synthetic transformation.
References
-
N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). [Link]
-
East Harbour Group. N-CHLOROSUCCINIMIDE Safety Data Sheet. (2023). [Link]
-
ProQuest. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). [Link]
-
Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016). [Link]
-
Janez, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 145(8), 1313-1320. [Link]
-
Janez, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed, PMC7080047. [Link]
-
PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]
-
Wikipedia. N-Chlorosuccinimide. [Link]
-
ResearchGate. 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
-
ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Suru Chemical. Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. (2025). [Link]
-
ACS Publications. Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009). [Link]
-
Vaia. Name and draw the major product(s) of electrophilic chlorination of the following compounds. [Link]
-
University of Liverpool IT Services. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. (2016). [Link]
-
PubMed. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. (2009). [Link]
-
ResearchGate. Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. [Link]
-
ATSDR. Analytical Methods. [Link]
-
PubMed. Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). [Link]
-
Quick Company. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. [Link]
-
AIP Publishing. The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. (2008). [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). [Link]
- Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-Butyl-4,6-dichloropyrimidin-2-amine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyrimidine Scaffolds in Antiviral Therapy
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including several FDA-approved antiviral drugs.[1][2] These heterocyclic compounds are integral to the structure of nucleosides, playing a fundamental role in the synthesis of DNA and RNA. This inherent biological relevance makes pyrimidine derivatives prime candidates for the development of therapeutics that can interfere with viral replication.[1] Their mechanisms of action are diverse, with many acting as inhibitors of viral polymerases or, in the case of non-nucleoside analogues, allosterically inhibiting key viral enzymes such as reverse transcriptase.[2]
This document provides a comprehensive guide to the potential application of 5-Butyl-4,6-dichloropyrimidin-2-amine in antiviral drug discovery. While direct antiviral activity for this specific compound is not yet extensively documented in publicly available literature, its structural features, particularly the substituted 2-aminopyrimidine core, suggest a strong rationale for its investigation as a potential antiviral agent. The protocols detailed herein are designed to systematically evaluate its efficacy and safety profile against a range of viruses, with a particular focus on those that rely on RNA-dependent RNA polymerase or reverse transcriptase for replication.
Hypothesized Mechanism of Action: A Potential Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Based on the structure of this compound and the established mechanisms of other pyrimidine-based antivirals, a plausible mechanism of action is the allosteric inhibition of viral reverse transcriptase.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[3][4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA, a critical step in the lifecycle of retroviruses like HIV.[4][6]
The butyl group at the 5-position and the chlorine atoms at the 4- and 6-positions of the pyrimidine ring likely contribute to the compound's binding affinity and specificity for the NNRTI binding pocket.
Figure 1: Hypothesized mechanism of this compound as an NNRTI.
Experimental Evaluation: A Step-by-Step Approach
The following protocols provide a framework for the systematic evaluation of this compound's antiviral potential.
Part 1: Cytotoxicity Assessment
Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is achieved by calculating the 50% cytotoxic concentration (CC50).[7]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microplates
-
Susceptible host cell line (e.g., Vero, MT-4, MDCK)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "cells only" control with medium and a "vehicle" control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.[10]
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
Part 2: Antiviral Activity Screening
Once the non-toxic concentration range is established, the compound can be screened for its ability to inhibit viral replication.
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[1][2][11]
Materials:
-
Confluent monolayers of a susceptible host cell line in 6- or 12-well plates
-
Virus stock with a known titer
-
This compound
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with 1% agarose or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of this compound in infection medium. Mix the diluted compound with a known concentration of the virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with the virus-compound mixture for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates until visible plaques are formed (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.[12]
| Parameter | Description |
| EC50 | The concentration of the compound that inhibits 50% of viral replication (plaque formation). |
Part 3: Mechanism of Action Studies
To investigate the hypothesized NNRTI activity, a direct enzyme inhibition assay is recommended.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
This colorimetric assay measures the incorporation of biotin-labeled dUTP into a DNA strand synthesized by reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A)-coated microplate
-
Oligo(dT) primer
-
dNTP mix containing biotin-dUTP
-
This compound
-
Known NNRTI (e.g., Nevirapine) as a positive control
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Reaction Setup: Add the diluted compounds to the poly(A)-coated wells.
-
Reaction Initiation: Add a mixture of oligo(dT) primer, dNTPs, and HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add HRP substrate and incubate until color develops.
-
Add stop solution.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. |
Data Interpretation and the Selectivity Index
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.[7]
SI = CC50 / EC50
A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to host cells. Generally, an SI greater than 10 is considered a good starting point for further development.
Figure 2: Workflow for evaluating the antiviral potential of the compound.
Conclusion
This compound represents a promising, yet underexplored, candidate for antiviral drug discovery. Its pyrimidine core is a well-established pharmacophore in antiviral therapy. The protocols outlined in these application notes provide a robust and systematic framework for elucidating its potential antiviral activity, cytotoxicity, and mechanism of action. By following this structured approach, researchers can effectively evaluate the therapeutic potential of this and other novel pyrimidine derivatives, contributing to the development of the next generation of antiviral agents.
References
-
GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
- De Clercq, E. (2009). The pyrimidine scaffold as a privileged structure in antiviral drug design. Antiviral Chemistry and Chemotherapy, 19(5), 155-177.
-
Charles River Laboratories. Antiviral & Antimicrobial Testing. [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]
-
Quinney College of Agriculture & Natural Resources, Utah State University. In Vitro Antiviral Testing. [Link]
-
Argot, C. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
-
PubMed. (2024, December 15). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
-
ACS Publications. (2021, June 15). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. [Link]
-
Scientific Reports. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. [Link]
-
Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
-
ResearchGate. (2025, August 21). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
-
ASM Journals. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. [Link]
-
Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. [Link]
-
Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. [Link]
-
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
GSC Online Press. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
MDPI. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [Link]
-
International Association of Providers of AIDS Care. How NNRTIs Work. [Link]
-
HIV Management Guidelines. Non-nucleoside reverse transcriptase inhibitors. [Link]
-
Clinical Info .HIV.gov. (2024, September 12). Non-Nucleoside Reverse Transcriptase Inhibitor– Based Regimens as Initial Antiretroviral Therapy. [Link]
- Sluis-Cremer, N., et al. (2004). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. The FEBS Journal, 271(10), 1889-1897.
Sources
- 1. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iapac.org [iapac.org]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. bioagilytix.com [bioagilytix.com]
synthesis of WQE-134 using 5-Butyl-4,6-dichloropyrimidin-2-amine
Executive Summary
WQE-134 (5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine) is a potent, dual inhibitor of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production, exhibiting significant anti-inflammatory properties.[1][2][3] While recent process chemistry advancements have introduced cyclization-based routes for kilogram-scale production, the sequential Suzuki-Miyaura cross-coupling of 5-butyl-4,6-dichloropyrimidin-2-amine remains the gold standard for medicinal chemistry and analog generation. This route offers modularity, allowing researchers to rapidly diversify the C4 and C6 aryl substituents.
This Application Note details the protocol for synthesizing WQE-134 starting from the commercially available this compound. It addresses the critical challenge of regiocontrol during the first coupling step and provides optimized conditions to maximize yield and purity.
Reaction Scheme & Retrosynthesis
The synthesis relies on the inherent symmetry of the starting material. Since positions 4 and 6 are chemically equivalent in this compound, the first Suzuki coupling yields a mono-arylated intermediate. The second coupling installs the final aryl group.
Key Transformation:
-
Step 1: Selective mono-arylation with Phenylboronic acid.
-
Step 2: Exhaustive arylation with 4-Methoxyphenylboronic acid.
Caption: Sequential Pd-catalyzed arylation strategy. The symmetry of the starting material simplifies the first addition, though stoichiometry control is vital to prevent double-addition.
Strategic Considerations (Expert Insights)
-
Stoichiometry Control (The "Statistical Trap"): In Step 1, using excess boronic acid leads to the formation of the symmetrical bis-phenyl byproduct.
-
Protocol Adjustment: Use 0.95 to 1.05 equivalents of phenylboronic acid. Do not exceed 1.05. It is better to have unreacted starting material (separable) than the bis-adduct (difficult to separate).
-
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (
) is the preferred catalyst for this pyrimidine scaffold due to its reliability in creating bonds on electron-deficient heterocycles. -
Solvent System: A DME (Dimethoxyethane) / Water mixture is superior to Toluene/Ethanol for this specific substrate, as it solubilizes the polar aminopyrimidine starting material while maintaining a high reflux temperature (~85°C) necessary for the oxidative addition into the aryl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Butyl-4-chloro-6-phenylpyrimidin-2-amine
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.0 equiv)
- (0.05 equiv)
- (2.0 equiv, 2M aqueous solution)
-
DME (10 mL per mmol substrate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in DME.
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd(0) stability).
-
Addition: Add
and the aqueous solution. Finally, add Phenylboronic acid.[4] -
Reaction: Heat the mixture to 85°C (external oil bath temperature) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a fluorescent blue spot (product).
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target: Isolate the mono-coupled product.
-
Step 2: Synthesis of WQE-134
Reagents:
-
Intermediate from Step 1 (1.0 equiv)[5]
-
4-Methoxyphenylboronic acid (1.2 equiv)
- (0.03 equiv)
- (2.0 equiv, 2M aqueous solution)
-
DME (10 mL per mmol substrate)
Procedure:
-
Setup: Dissolve the mono-chloro intermediate in DME in a reaction vessel.
-
Addition: Add
, solution, and 4-Methoxyphenylboronic acid. -
Reaction: Heat to reflux (90°C) for 6–12 hours. The second chloride is less reactive than the first; higher temperature or longer time may be required.
-
Workup: Cool, dilute with water, and extract with Dichloromethane (DCM) or EtOAc.
-
Purification: Flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).
-
Crystallization: The final product can often be recrystallized from EtOAc/Methanol to achieve >98% purity.
-
Analytical Validation
| Analytical Method | Expected Result (WQE-134) |
| Appearance | White to off-white solid |
| Melting Point | 168–170 °C |
| MS (ESI) |
Workflow Visualization
Caption: Operational workflow for the two-stage synthesis. Note the purification step between couplings to ensure regiochemical purity.
Safety & Handling
-
Chloropyrimidines: this compound may cause skin sensitization. Handle in a fume hood with nitrile gloves.
-
Palladium Catalysts:
is air-sensitive and should be stored under inert gas in a freezer. Exposure to air turns the yellow crystals orange/black, indicating deactivation. -
Boronic Acids: Generally low toxicity but should be handled as irritants.
References
-
Dosoudil, P., Kotek, V., Kolman, V., Baszczyňski, O., Kaiser, M. M., Janeba, Z., & Havránek, M. (2020). Development of Scalable Synthesis of 5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (WQE-134), a Dual Inhibitor of Nitric Oxide and Prostaglandin E2 Production. Organic Process Research & Development, 24(9), 1718–1724.
-
Janeba, Z., et al. (2022). Polysubstituted Pyrimidines with Anti-Inflammatory Properties.[1][6] Molbank, 2022(1), M1334.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. st-andrews.ac.uk [st-andrews.ac.uk]
Application Note: High-Precision Nucleophilic Substitution of 4,6-Dichloropyrimidine Derivatives
Abstract & Strategic Utility
The 4,6-dichloropyrimidine (4,6-DCP) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, JAK) and antiviral agents. Its utility lies in the presence of two equivalent electrophilic sites (C4 and C6) that can be sequentially functionalized.
This guide provides a validated methodology for controlling the regioselectivity and degree of substitution on this scaffold. Unlike 2,4-dichloropyrimidines, where inherent electronic bias dictates selectivity, 4,6-DCP relies on kinetic control and electronic deactivation to achieve mono-substitution. This note details the protocols for selective mono-functionalization (breaking symmetry) and subsequent hetero-bis-functionalization.
Mechanistic Foundation: The "Autoinhibition" Principle
To master this reaction, one must understand the electronic changes occurring during the reaction coordinate.
The Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4/C6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Aromatization: Chloride is eliminated, restoring aromaticity.
Why Mono-Substitution is Controllable
In 4,6-DCP, positions 4 and 6 are chemically equivalent. However, once the first nucleophile (e.g., an amine) is installed, the electronic nature of the ring changes drastically.
-
Starting Material: Highly electron-deficient (two electron-withdrawing Cl atoms + two ring nitrogens). High Reactivity.
-
Mono-Product: The newly installed amino group is an electron-donating group (EDG) via resonance. This increases electron density in the pyrimidine ring, making the remaining C6-chlorine less electrophilic. Lower Reactivity.
Key Insight: This "autoinhibition" creates a kinetic window where the mono-product accumulates without rapidly reacting further to the bis-product, provided stoichiometry and temperature are controlled.
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and the energy barrier differences that allow for selective synthesis.
Figure 1: Reaction pathway showing the kinetic differentiation between the first and second substitution steps.
Experimental Protocols
Protocol A: Selective Mono-Amination (Symmetry Breaking)
Objective: Isolate the 4-amino-6-chloropyrimidine derivative with >90% purity, minimizing bis-substitution.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Preparation: Dissolve 4,6-DCP (1.0 equiv) in IPA (concentration ~0.2 M).
-
Why IPA? Protic solvents stabilize the leaving group departure in
. IPA has a lower boiling point than n-butanol but allows sufficient heating if necessary, though RT is often sufficient.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Control: Lower temperature enhances the rate difference between
and .
-
-
Addition: Mix the Amine (1.0 equiv) and DIPEA (1.2 equiv) in a separate vial with a small amount of IPA. Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Causality: Slow addition prevents localized high concentrations of amine, which could lead to bis-substitution.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of SM (MW: X) and appearance of Mono (MW: X - 35 + Amine_Mass).
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (to remove DIPEA salts) and brine.
-
Dry over
, filter, and concentrate. -
Purification: Often, the product precipitates from cold IPA/Water or can be recrystallized. If oil, flash chromatography is required.
-
Protocol B: Hetero-Bis-Substitution (Library Generation)
Objective: Install a different nucleophile at the remaining C6 position.
Reagents:
-
Substrate: 4-Amino-6-chloropyrimidine (from Protocol A)
-
Nucleophile 2: Amine, Alkoxide, or Thiol (1.5 - 2.0 equiv)
-
Base:
(2-3 equiv) or CsF (for difficult substrates) -
Solvent: DMSO, DMF, or NMP (Aprotic polar)
Step-by-Step Procedure:
-
Setup: Dissolve the mono-chloro intermediate in DMSO (0.5 M).
-
Why DMSO? The second chlorine is on a deactivated ring. We need a polar aprotic solvent to strip the cation from the nucleophile, making the anion "naked" and more reactive.
-
-
Addition: Add Base (
) and Nucleophile 2. -
Heating: Heat to 80–120°C (or use Microwave irradiation at 120°C for 20 mins).
-
Energy Barrier: High thermal energy is required to overcome the activation energy barrier raised by the first electron-donating amine.
-
-
Workup:
-
Dilute with water (product often precipitates).
-
Filter the solid or extract with EtOAc.
-
Critical Data & Decision Matrix
The following table summarizes the reactivity trends based on the nucleophile type.
| Variable | Condition for Mono-Sub | Condition for Bis-Sub | Mechanistic Reason |
| Stoichiometry | 1.0 : 1.0 (Nuc : SM) | > 2.0 : 1.0 | Statistical probability control. |
| Temperature | 0°C to 25°C | 80°C to 140°C | Step 2 has higher |
| Solvent | EtOH, IPA (Protic) | DMF, DMSO (Aprotic) | Protic stabilizes transition state; Aprotic enhances nucleophilicity. |
| Base | Organic (DIPEA, TEA) | Inorganic ( | Inorganic bases in aprotic solvents create "naked" anions. |
Decision Tree for Optimization
Use this logic flow to troubleshoot yield or purity issues.
Figure 2: Optimization logic for controlling the degree of substitution.
Troubleshooting & Expert Tips
-
Regioselectivity with 5-Substituents:
-
If the 4,6-DCP has a substituent at C5 (e.g., 5-methyl-4,6-dichloropyrimidine), the C4 and C6 positions are no longer sterically equivalent if the C5 group is unsymmetrical, but usually, they remain chemically similar. However, a bulky C5 group significantly retards the reaction rate due to steric hindrance (ortho-effect). Action: Increase temperature/reaction time compared to unsubstituted 4,6-DCP.
-
-
Hydrolysis Byproducts:
-
Issue: Appearance of a mass corresponding to [M-Cl+OH].
-
Cause: Water entering the reaction, especially when using hygroscopic solvents (DMF) or bases (NaOH).
-
Fix: Use anhydrous solvents and avoid hydroxide bases. Use hindered organic bases (DIPEA) or carbonate bases.
-
-
The "Proton Sponge" Effect:
-
When using diamines, the product can trap protons, potentially stalling the reaction if not enough base is present. Ensure at least 2.0 equivalents of base relative to the HCl generated (or 1 equiv base + 1 equiv reactant acting as base, though this wastes reactant).
-
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text for mechanisms and reactivity orders).
-
Bhat, S. et al. "Regioselective synthesis of 2,4,6-trisubstituted pyrimidines." Tetrahedron Letters, 2016. (Discusses reactivity differences in polychlorinated pyrimidines).
-
Gomtsyan, A. et al. "Novel substituted pyrimidines as potent and selective adenosine A1 receptor antagonists." Journal of Medicinal Chemistry, 2005. (Provides experimental details for 4,6-dichloro displacement).
-
Baran, P. S.[1][2] Lab. "Haloselectivity of Heterocycles." Baran Lab Heterocycle Guide. (Authoritative guide on halogen reactivity order in heterocycles).
Sources
Application Note & Protocols: Strategic Synthesis of Pyrimidine-Based Dual Inhibitors of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a critical driver of numerous pathologies, including arthritis, cancer, and neurodegenerative diseases. The overproduction of two key signaling molecules, nitric oxide (NO) and prostaglandin E2 (PGE2), by the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, respectively, is a hallmark of the inflammatory state. The intricate cross-talk between these pathways, where NO can potentiate COX-2 activity, presents a compelling case for the development of dual inhibitors.[1][2][3] This guide provides a comprehensive overview of the rationale, design, and synthesis of dual iNOS/COX-2 inhibitors built upon the pyrimidine scaffold, a privileged structure in medicinal chemistry renowned for its versatility and biological activity.[4][5][6] We present detailed, field-proven protocols for the chemical synthesis of pyrimidine precursors and their elaboration into potent dual inhibitors, alongside robust methodologies for their biological evaluation.
The Scientific Rationale: A Dual-Pronged Attack on Inflammation
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that culminates in the activation of transcription factors like NF-κB.[7] This master regulator drives the expression of both iNOS and COX-2.[3][8] While essential for acute immune responses, their chronic activation leads to pathological levels of NO and PGE2.
-
iNOS-derived NO: In high concentrations, NO reacts with superoxide to form peroxynitrite, a highly damaging reactive nitrogen species that contributes to cellular dysfunction and tissue damage.[7]
-
COX-2-derived PGE2: PGE2 is a primary mediator of inflammation, pain, and fever. It sensitizes nerve endings and promotes vasodilation and edema.[9][10]
Crucially, these pathways are not independent. NO produced by iNOS has been shown to directly activate COX-2, amplifying the production of pro-inflammatory prostaglandins and creating a vicious cycle of inflammation.[1][2] Therefore, a therapeutic agent that can simultaneously inhibit both enzymes offers a more comprehensive and potentially more effective anti-inflammatory strategy than targeting either pathway alone.
The pyrimidine ring, with its two nitrogen atoms and planar structure, is an ideal scaffold for designing dual inhibitors. It can engage in crucial hydrogen bonding and π-π stacking interactions within the active sites of diverse biological targets.[4][5] Strategic substitution at various positions on the ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve balanced and potent inhibition of both iNOS and COX-2.[11][12][13]
General Synthetic Workflow
The preparation of pyrimidine-based dual inhibitors follows a logical progression from precursor synthesis or selection to final biological characterization. Modern synthetic strategies, including multi-component reactions and C-H activation, have streamlined this process, enabling greater structural diversity and efficiency.[4][14]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of pyrimidine derivatives via two common and effective routes.
Protocol 3.1: Synthesis of a 4,6-Diaryl-2-aminopyrimidine Core
This protocol is based on the classical condensation reaction between a chalcone (an α,β-unsaturated ketone) and guanidine, a robust method for creating highly substituted pyrimidine rings.[5]
Rationale: The chalcone provides the C4, C5, and C6 atoms and their aryl substituents, while guanidine hydrochloride provides the N1, C2, and N3 atoms, along with the 2-amino group. The use of a base like potassium hydroxide is crucial to deprotonate the guanidine, making it nucleophilic, and to drive the cyclization reaction. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Materials and Reagents
| Reagent/Material | Purpose |
| Substituted Chalcone | Starting Material |
| Guanidine Hydrochloride | N-C-N source |
| Potassium Hydroxide (KOH) | Base |
| Ethanol (Absolute) | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase (Chromatography) |
| Hexane/Ethyl Acetate | Mobile Phase (Chromatography) |
| Round-bottom flask, Condenser | Reaction Vessel |
| TLC plates | Reaction Monitoring |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted chalcone (10 mmol) and guanidine hydrochloride (15 mmol, 1.5 eq) in absolute ethanol (40 mL).
-
Base Addition: Add potassium hydroxide (20 mmol, 2.0 eq) to the mixture. The solution may become heterogeneous.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone spot has been consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the contents into 200 mL of ice-cold water. A solid precipitate often forms.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,6-diaryl-2-aminopyrimidine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Synthesis via Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine
This protocol utilizes a reactive pyrimidine precursor to introduce diverse functionalities, a key strategy for exploring structure-activity relationships (SAR).[15]
Rationale: 2-(Chloromethyl)pyrimidine hydrochloride is an excellent electrophile.[15] The chloromethyl group is readily attacked by nucleophiles (e.g., amines, phenols, thiols) in an SN2 reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the HCl generated and to deprotonate the nucleophile (if necessary), enhancing its reactivity. Acetonitrile or DMF are ideal polar aprotic solvents that facilitate SN2 reactions.
Materials and Reagents
| Reagent/Material | Purpose |
| 2-(Chloromethyl)pyrimidine hydrochloride | Pyrimidine Precursor |
| Substituted Phenol or Arylamine | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Base |
| Anhydrous Acetonitrile | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Water, Brine | Aqueous Wash |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase (Chromatography) |
Procedure:
-
Reaction Setup: To a suspension of the substituted phenol or arylamine (10 mmol) and potassium carbonate (20 mmol, 2.0 eq) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add 2-(chloromethyl)pyrimidine hydrochloride (11 mmol, 1.1 eq).
-
Heating: Reflux the reaction mixture for 4-8 hours. Monitor the disappearance of the starting materials by TLC. For less reactive nucleophiles, heating at 60-80°C may be sufficient if refluxing is not required.[15]
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation Protocols
After successful synthesis and characterization, the compounds must be evaluated for their ability to inhibit NO and PGE2 production. The following protocols use the RAW 264.7 murine macrophage cell line, a standard model for in vitro inflammation studies.[16][17][18]
Protocol 4.1: Nitric Oxide (NO) Inhibition - Griess Assay
Principle: This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a pink/magenta-colored azo compound, which can be measured spectrophotometrically at ~540 nm.
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of the synthesized pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition relative to the LPS-only control. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 4.2: Prostaglandin E2 (PGE2) Inhibition - ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2. PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a polyclonal antibody coated onto the plate. The amount of HRP-PGE2 bound is inversely proportional to the amount of PGE2 in the sample. The reaction is visualized with a chromogenic substrate.[9][19]
Procedure:
-
Sample Source: Use the same cell culture supernatant collected for the Griess assay.
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems PGE2 Parameter Assay Kit, Arbor Assays PGE2 Multi-Format ELISA Kit).[9][19][20] General steps include:
-
Adding standards and samples to the antibody-coated plate.
-
Adding the HRP-conjugated PGE2 and incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution and incubating for color development.
-
Stopping the reaction and measuring the absorbance (typically at 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the PGE2 concentration in each sample. Calculate the percent inhibition relative to the LPS-only control and determine the IC₅₀ values.
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for Pyrimidine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | NO Inhibition IC₅₀ (µM) | PGE₂ Inhibition IC₅₀ (µM) |
| PYR-01 | -H | -OCH₃ | 15.2 | 25.8 |
| PYR-02 | -Cl | -OCH₃ | 5.8 | 9.1 |
| PYR-03 | -CF₃ | -OCH₃ | 1.2 | 2.5 |
| PYR-04 | -CF₃ | -F | 0.9 | 1.8 |
Interpretation: The data in Table 1 would suggest that introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the R¹ position enhances the dual inhibitory potency. Further modification at the R² position from a methoxy to a fluoro group (PYR-04 vs. PYR-03) provides a marginal but consistent improvement in activity against both targets. This systematic analysis guides the next round of molecular design and synthesis.
References
-
Nakai, T., & Tsurumi, K. (1997). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. PNAS. [Link]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]
- Krystof, V., et al. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof.
-
Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. PubMed. [Link]
-
Salvemini, D., & Settle, S. L. (1996). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. PMC. [Link]
-
Thakur, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
-
Abdel-Rahman, H. M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. [Link]
-
Sharma, P., et al. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. [Link]
-
Hori, M., et al. (2002). Upregulation of iNOS by COX-2 in muscularis resident macrophage of rat intestine stimulated with LPS. American Physiological Society. [Link]
-
Fathalla, O. A. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
-
El-Gamal, M. I., et al. (2023). Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. PubMed. [Link]
-
Maniscalco, M., et al. (2001). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. PubMed. [Link]
-
Asraf, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Fathalla, O. A. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
-
Rashid, H. M. A., et al. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. [Link]
-
Tolba, A. H., et al. (2024). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega. [Link]
-
Hatakeyama, H., et al. (1981). Quantitation by bioassay of mixtures of prostaglandins E2 and I2. PubMed. [Link]
-
Dračínský, M., et al. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. PubMed. [Link]
-
Kumar, A., et al. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. PubMed. [Link]
-
Maniscalco, M., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Ghorab, M. M., et al. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. PMC. [Link]
-
Posadas, I., et al. (2004). A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity. Ovid. [Link]
-
Maniscalco, M., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC. [Link]
-
Ali, T. E. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]
-
Erdogan, C. S., et al. (2024). iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity: Design, synthesis, in vitro biological activity, and in silico studies of new 1,3,4‐oxadiazole and 1,2,4‐triazolothiadiazine derivatives. Wiley Online Library. [Link]
-
Slámová, D., et al. (2019). Mechanisms of Inhibitory Effects of Polysubstituted Pyrimidines on Prostaglandin E 2 Production. MDPI. [Link]
-
Biocompare. (2025). Prostaglandin E2 Parameter Assay Kit KGE004B from R&D Systems, a Bio-Techne Brand. Biocompare. [Link]
-
Legemah, M. M., et al. (2013). Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC. [Link]
Sources
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- 3. journals.physiology.org [journals.physiology.org]
- 4. ijsat.org [ijsat.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof - Google Patents [patents.google.com]
- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 13. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. arborassays.com [arborassays.com]
- 20. biocompare.com [biocompare.com]
reaction conditions for aminolysis of 5-Butyl-4,6-dichloropyrimidin-2-amine
This guide details the reaction engineering required for the aminolysis of 5-Butyl-4,6-dichloropyrimidin-2-amine . This scaffold presents a unique dual challenge in medicinal chemistry: electronic deactivation from the 2-amino group and significant steric hindrance from the 5-butyl chain.
Part 1: Chemical Logic & Mechanistic Insight
The Scaffold Challenge
Unlike the highly reactive 4,6-dichloropyrimidine, the target molecule This compound is significantly less electrophilic.
-
Electronic Deactivation: The electron-donating amine at position 2 pushes electron density into the pyrimidine ring (resonance effect), raising the energy of the LUMO and making the C-4 and C-6 carbons less susceptible to nucleophilic attack (
). -
Steric Shielding: The 5-butyl group is flexible but bulky. It creates a "steric fence" directly adjacent to the leaving groups (Cl at C-4/C-6), impeding the approach of the incoming nucleophile.
Reaction Pathway ( )
The reaction proceeds via an addition-elimination mechanism.
-
Attack: The amine nucleophile attacks C-4 or C-6. This is the rate-determining step (RDS), heavily penalized by the 5-butyl steric bulk.
-
Meisenheimer Complex: A tetrahedral intermediate forms.
-
Elimination: Chloride is ejected, restoring aromaticity.
Regioselectivity:
-
First Substitution: Since the molecule is symmetric, the first amine can attack either C-4 or C-6 to yield the same product.
-
Second Substitution: Once the first amine is installed, the ring becomes extremely electron-rich. Displacing the second chloride requires forcing conditions (high heat, sealed vessel), effectively allowing for high selectivity of the mono-product.
Part 2: Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | n-Butanol (Preferred) or Ethanol | n-Butanol (bp 117°C) allows for higher reaction temperatures to overcome the 5-butyl steric barrier. Ethanol (bp 78°C) is suitable for small, unhindered amines. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic and bulky. It scavenges the HCl byproduct without competing for the electrophile. |
| Stoichiometry | 1.1 eq (Mono) / >3.0 eq (Bis) | Strict stoichiometric control is required for mono-substitution. Excess amine is futile for bis-substitution without high heat. |
| Temperature | 90–110°C | The 5-butyl group raises the activation energy. Standard reflux (80°C) may result in incomplete conversion for secondary amines. |
Part 3: Experimental Protocols
Protocol A: Selective Mono-Aminolysis
Target: Synthesis of 5-butyl-4-chloro-6-(substituted-amino)pyrimidin-2-amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
-
Base: DIPEA (1.2 equiv)
-
Solvent: n-Butanol (Concentration: 0.2 M)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the substrate and n-Butanol. Stir until suspended/dissolved.
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.
-
Note: If the amine is volatile, use a sealed pressure tube.
-
-
Reaction: Heat the mixture to 90°C (oil bath temperature). Monitor via TLC/LCMS every hour.
-
Expectation: Reaction typically completes in 4–6 hours. If <50% conversion after 4 hours, increase temp to 110°C.
-
-
Workup:
-
Option 1 (Precipitation): If the product is solid, add water (2x volume). The product often precipitates. Filter and wash with water/cold ethanol.
-
Option 2 (Extraction): Evaporate n-Butanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over
.[4]
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
Protocol B: Bis-Aminolysis (Forcing Conditions)
Target: Synthesis of 5-butyl-4,6-bis(substituted-amino)pyrimidin-2-amine.
Reagents:
-
Substrate: Mono-substituted product (from Protocol A) OR Dichloro-substrate.
-
Nucleophile: Amine (Excess, >3.0 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Step-by-Step:
-
Setup: Use a heavy-walled sealed pressure vessel .
-
Mix: Combine substrate, excess amine (3–5 equiv), and DIPEA (3 equiv) in NMP (0.5 M).
-
Reaction: Heat to 140–160°C for 12–24 hours.
-
Why: The first amino group deactivates the ring significantly. High thermal energy is needed to force the second
against the "buttressing" effect of the 5-butyl group.
-
-
Workup: Pour reaction mixture into ice water. Extract vigorously with EtOAc. Thorough washing is needed to remove NMP.
Part 4: Visualization & Logic Mapping
Figure 1: Reaction Pathway & Mechanism
Caption: Reaction pathway illustrating the stepwise substitution. The 5-butyl group acts as a kinetic gatekeeper, making the mono-product highly favorable and the bis-product difficult to form.
Figure 2: Optimization Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on initial conversion rates.
References
-
Synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines
-
General Reactivity of 2-Amino-4,6-dichloropyrimidines
-
Solvent-Free Aminolysis Protocols
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Application Note: Accelerated Synthesis of Functionalized Pyrimidines via Microwave-Assisted Cross-Coupling of 5-Butyl-4,6-dichloropyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, present in numerous therapeutic agents.[1] The functionalization of this heterocycle is therefore of critical importance. This application note provides a comprehensive guide to the rapid and efficient synthesis of substituted pyrimidines using 5-butyl-4,6-dichloropyrimidine as a versatile starting material. We leverage the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance reaction control for two pivotal cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination.[2][3][4] Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals aiming to accelerate their discovery pipelines.
The Power of Microwave-Assisted Synthesis in Modern Chemistry
Conventional heating methods rely on conduction and convection, transferring thermal energy from an external source through the vessel walls into the reaction mixture. This process is often slow and creates a significant temperature gradient, where the vessel wall is much hotter than the bulk of the solution, potentially leading to side-product formation or degradation of sensitive materials.[5]
Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[6] Microwave irradiation passes through the vessel walls and directly couples with polar molecules (solvents, reagents) in the mixture, causing them to rapidly oscillate and rotate.[6][7] This generates rapid, uniform, and "in-core" heating, offering several distinct advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[2][8][9]
-
Higher Yields and Purity: The rapid heating and uniform temperature profile minimize the time for side reactions or thermal decomposition, often leading to cleaner reaction profiles and higher isolated yields.[8][10]
-
Superheating Effect: In sealed vessels, solvents can be heated to temperatures far above their atmospheric boiling points, creating pressures of 7-15 bar or more.[9][11] This allows for the acceleration of sluggish reactions that would otherwise require high-boiling, difficult-to-remove solvents.
-
Improved Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[11]
Figure 1: Comparison of conventional vs. microwave heating mechanisms.
The Versatile Building Block: 5-Butyl-4,6-dichloropyrimidine
The 5-butyl-4,6-dichloropyrimidine scaffold is an ideal substrate for library synthesis. The two chlorine atoms serve as reactive handles for sequential functionalization. Crucially, the chlorine at the C4 position is inherently more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, than the chlorine at the C6 position.[1][12] This differential reactivity allows for regioselective, stepwise modification, providing a powerful strategy for building molecular complexity.
For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity can be more variable and is highly sensitive to the electronic nature of other substituents on the pyrimidine ring and the nucleophile itself.[13][14]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. This protocol details the regioselective coupling of an arylboronic acid at the more reactive C4 position of 5-butyl-4,6-dichloropyrimidine. The use of microwave irradiation accelerates the reaction to just 15 minutes.[1][15]
Experimental Workflow
Figure 2: Workflow for Microwave-Assisted Suzuki Coupling.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-butyl-4,6-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 2 mL of water. The biphasic solvent system is crucial for dissolving both the organic substrate and the inorganic base.
-
Inerting: Tightly seal the vial with a septum cap. Purge the vessel with argon for 2-3 minutes to create an inert atmosphere, which is essential to prevent the degradation of the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at 100 °C for 15 minutes , with magnetic stirring enabled.
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C before removing it from the reactor.[11]
-
Work-up: Quench the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-arylated product.
Representative Data
| Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (min) | Typical Yield (%) |
| Phenylboronic acid | 0.5 | 100 | 15 | 85-95 |
| 4-Methoxyphenylboronic acid | 0.5 | 100 | 15 | 88-96 |
| 3-Thienylboronic acid | 0.5 | 100 | 15 | 80-90 |
Yields are based on reported literature for similar substrates and are representative.[15]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This protocol describes the regioselective amination at the C4 position. The choice of a bulky, electron-rich phosphine ligand like X-Phos is critical for facilitating the catalytic cycle, especially the reductive elimination step.[16]
Catalytic Cycle
Figure 3: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Step-by-Step Methodology
-
Vessel Preparation: In an argon-filled glovebox or under a constant stream of argon, add palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%), X-Phos (0.015 mmol, 3 mol%), and potassium tert-butoxide (KOt-Bu) (0.7 mmol, 1.4 equiv) to a 10 mL microwave process vial with a stir bar.
-
Scientist's Note: Pre-forming the active catalyst by gently warming the palladium source, ligand, and base before adding the substrates can sometimes improve reaction efficiency and reproducibility.[16] KOt-Bu is a strong, non-nucleophilic base ideal for this transformation.
-
-
Reagent Addition: Add anhydrous toluene (5 mL). Then, add the desired amine (0.6 mmol, 1.2 equiv) followed by 5-butyl-4,6-dichloropyrimidine (0.5 mmol, 1.0 equiv).
-
Inerting & Sealing: Tightly seal the vial and remove it from the glovebox (if used).
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at 150 °C for 20 minutes with vigorous stirring.
-
Causality Note: The higher temperature (150 °C) is often necessary for the Buchwald-Hartwig amination to overcome the activation energy for the C-N bond formation, a feat easily and safely achieved in a sealed vessel using microwave heating.[17]
-
-
Cooling & Work-up: After cooling to <50 °C, carefully open the vial. Dilute the mixture with ethyl acetate, and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired 4-amino-5-butyl-6-chloropyrimidine derivative.
Critical Safety Considerations
-
Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[18][19] Laboratory-grade microwave reactors are built with corrosion-resistant cavities, continuous temperature and pressure monitoring, and safety interlocks to prevent accidental microwave exposure.[18]
-
Pressure Management: Reactions in sealed vessels generate significant pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the manufacturer's recommended solvent volumes for a given vial size.
-
Thermal Runaway: Be aware of the potential kinetics of your reaction. Highly exothermic reactions can lead to a rapid increase in temperature and pressure. When developing a new protocol, start with a small scale and use lower power settings to gauge the reaction's behavior.[18]
-
Solvent Stability: Be aware that solvents can decompose at the high temperatures achieved with microwave heating. Consult Material Safety Data Sheets (MSDS) for information on thermal stability and hazardous decomposition products.[18]
-
Cooling: Always ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before attempting to open it.[11]
Conclusion
Microwave-assisted synthesis provides a transformative platform for accelerating synthetic chemistry. By applying this technology to the versatile 5-butyl-4,6-dichloropyrimidine building block, researchers can rapidly and efficiently generate libraries of novel, functionalized pyrimidines. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings are robust, reproducible, and scalable, offering a significant advantage in the fast-paced environment of drug discovery and materials science.
References
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Al-Zaydi, K. M. (2007). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 54(2), 435-440. [Link]
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Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]
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Yadav, D., & Singh, R. (2023). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. ChemistrySelect. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
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Al-Zaydi, K. M. (2009). Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Letters in Organic Chemistry. [Link]
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Singh, S., Gaikwad, A., & Singh, A. (2018). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. International Journal of Research and Analytical Reviews, 5(3). [Link]
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ResearchGate. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]
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Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]
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Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Processes. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
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Patel, R., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(4), 548-556. [Link]
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Badiger, K. B., Khatavi, S. Y., & Kamanna, K. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Current Microwave Chemistry. [Link]
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Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Wani, T. A., et al. (2016). Role of Microwave in Pharmaceutical Sciences. Voyager, VIII. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
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Nutech Analytical. (2022, October 30). Microwave Synthesis Extraction System - Apparatus Setup Details | NuWav-Pro [Video]. YouTube. [Link]
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Sharma, V., & Sharma, M. (2010). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Research, 2(5), 1-15. [Link]
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Nutech Analytical. (n.d.). Microwave Distillation/Synthesis System. [Link]
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Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]
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BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]
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CEM Corporation. (n.d.). Introduction to Microwave Chemistry. [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Milestone. (n.d.). Microwave Assisted Synthesis for synthetic protocols. [Link]
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Norlab. (n.d.). Microwave Synthesis. [Link]
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ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
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Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Smith, C. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
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Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
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Wu, J. I. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. [Link]
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Cho, C. S., et al. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. HETEROCYCLES, 83(8), 1807. [Link]
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Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
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Troubleshooting & Optimization
preventing hydrolysis of chloropyrimidines during aqueous workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chloropyrimidines. Its purpose is to provide expert-driven insights and practical solutions for a common and critical challenge: preventing hydrolysis during aqueous workup procedures. Uncontrolled hydrolysis not only reduces the yield of your desired product but also complicates purification by introducing highly polar hydroxypyrimidine byproducts.
This resource is structured to provide both foundational knowledge and actionable troubleshooting protocols. We begin with a Frequently Asked Questions (FAQs) section to explain the core principles of chloropyrimidine stability and then move into a detailed Troubleshooting Guide for when you encounter issues in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of Chloropyrimidine Hydrolysis
This section addresses the fundamental "why" behind the hydrolytic instability of chloropyrimidines. Understanding these principles is the first step toward designing robust experimental procedures.
Q1: What is the mechanism of chloropyrimidine hydrolysis, and why is it a concern?
A1: Chloropyrimidine hydrolysis is a nucleophilic aromatic substitution (SNAr) reaction where water or a hydroxide ion acts as the nucleophile, attacking an electron-deficient carbon atom on the pyrimidine ring and displacing a chloride ion.[1] The product of this reaction is the corresponding hydroxypyrimidine (which often exists in its more stable tautomeric form, a pyrimidone).
This is a significant concern for two primary reasons:
-
Yield Loss: Every molecule of your chloropyrimidine that hydrolyzes is one less molecule of your desired product.
-
Purification Challenges: The resulting hydroxypyrimidine byproduct is typically much more polar than the starting material. This can lead to difficulties during extraction and may require challenging chromatographic separations to remove.
The general mechanism is illustrated below.
Caption: SNAr mechanism of chloropyrimidine hydrolysis.
Q2: Which factors have the greatest impact on the rate of hydrolysis?
A2: The stability of chloropyrimidines in the presence of water is primarily influenced by four key factors: pH, temperature, contact time, and the electronic nature of the pyrimidine ring itself.[2][3][4]
| Factor | Impact on Hydrolysis Rate | Rationale & Recommendation |
| pH | High Impact: Rate increases significantly under both strongly acidic and strongly basic conditions.[5] | Acidic (pH < 4): Protonation of the ring nitrogens further increases the ring's electron deficiency, making it more susceptible to attack by water.[6] Basic (pH > 9): The concentration of the potent hydroxide (OH⁻) nucleophile is high.[7] Recommendation: Maintain pH in the neutral to weakly basic range (pH 7-9) during workup whenever possible. Use weak bases like NaHCO₃ or Na₂CO₃ for neutralization instead of strong bases like NaOH or KOH.[1][8] |
| Temperature | High Impact: Rate increases exponentially with temperature. | Higher temperatures provide the activation energy needed for the reaction to occur more rapidly.[9] Recommendation: Always perform aqueous washes and extractions at low temperatures (0-5 °C) using an ice-water bath.[10] |
| Contact Time | Moderate to High Impact: Longer exposure to the aqueous phase leads to more hydrolysis. | Hydrolysis is a time-dependent process. Even under optimized pH and temperature, significant degradation can occur if the workup is prolonged.[1] Recommendation: Perform aqueous workup steps as quickly and efficiently as possible. Do not let biphasic mixtures sit for extended periods. |
| Substituents | High Impact (Inherent): Electron-withdrawing groups on the pyrimidine ring increase the rate of hydrolysis. | Groups like nitro (NO₂) or additional halogens make the ring carbons more electrophilic and thus more prone to nucleophilic attack. Conversely, electron-donating groups can decrease the rate.[11] Recommendation: Be especially cautious with highly activated chloropyrimidines. The general prevention strategies become even more critical. |
Troubleshooting Guide: Addressing Common Issues
This section provides direct answers to common problems encountered during the workup of reactions involving chloropyrimidines.
Q3: I see a new, very polar spot on my TLC plate after workup that wasn't in the reaction mixture. Is this hydrolysis?
A3: It is highly likely that the new, polar spot is the hydroxypyrimidine byproduct. Hydroxypyrimidines (or their pyrimidone tautomers) are capable of hydrogen bonding and are significantly more polar than their chloro-precursors, causing them to have a much lower Rf value on silica gel TLC plates. To confirm, you can attempt to isolate a small amount of the byproduct and characterize it by LC-MS; the mass should correspond to the replacement of -Cl (35/37 amu) with -OH (17 amu).
Q4: My reaction was clean by LC-MS, but after quenching with aqueous sodium bicarbonate and extracting, my yield is low and I see the hydrolysis byproduct. What went wrong?
A4: This is a classic scenario that points to hydrolysis occurring during the workup. The most common culprits are:
-
Temperature Spike During Neutralization: The addition of a basic solution (even NaHCO₃) to an acidic reaction mixture can be exothermic. If this is done too quickly without external cooling, the localized heating will dramatically accelerate hydrolysis.[9] Solution: Perform the neutralization slowly in an ice bath, ensuring the internal temperature remains below 5-10 °C.
-
Prolonged Contact Time: If the extraction process was slow, involved multiple lengthy washes, or if emulsions formed that required a long time to resolve, the chloropyrimidine was in contact with the aqueous base for too long.[1] Solution: Work efficiently. To break emulsions, try adding a small amount of brine (saturated aqueous NaCl).[12]
-
Using a Strong Base: Using 1M NaOH instead of saturated NaHCO₃ introduces a high concentration of the aggressive hydroxide nucleophile, which will readily attack the chloropyrimidine. Solution: Always opt for milder bases like sodium bicarbonate, sodium carbonate, or potassium carbonate for neutralization.[1][8]
Caption: Troubleshooting flowchart for workup-induced hydrolysis.
Q5: Can I avoid aqueous workup altogether?
A5: Yes, and in many cases, this is the best strategy, especially for highly sensitive substrates or small-scale reactions where extractive losses are significant. Alternatives include:
-
Direct Filtration: If your product is a solid and precipitates from the reaction mixture upon cooling or addition of an anti-solvent (e.g., hexanes), you can often isolate it directly by filtration.[13][14]
-
Solvent Evaporation and Chromatography: For clean reactions, you can remove the solvent under reduced pressure and directly purify the residue by column chromatography.
-
Solid-Phase Extraction (SPE): SPE is an excellent and often underutilized technique for isolating products without a traditional liquid-liquid extraction.[15][16] This is detailed in Protocol 3 below.
Preventative Strategies & Experimental Protocols
Here we provide detailed, step-by-step protocols that incorporate best practices to minimize or eliminate hydrolysis.
Protocol 1: Optimized Aqueous Workup
This protocol is a self-validating system designed to minimize hydrolysis by controlling pH, temperature, and contact time.
Objective: To isolate a chloropyrimidine product from a reaction mixture while minimizing hydrolysis.
Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. Allow at least 15 minutes for thermal equilibrium.
-
Dilution (Optional but Recommended): Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will help with phase separation later.
-
Quenching/Neutralization: While maintaining vigorous stirring and keeping the vessel in the ice bath, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise.[8] Monitor the pH of the aqueous layer periodically by spotting a small amount onto pH paper; continue adding base until the pH is 8-9.[1]
-
Phase Separation: Transfer the biphasic mixture to a cold separatory funnel. Quickly separate the organic layer.
-
Extraction: Extract the aqueous layer one or two more times with a fresh, cold portion of the organic solvent. Work quickly.
-
Washing: Combine all organic layers and wash them once with a cold, saturated aqueous solution of NaCl (brine).[12] The brine wash helps to remove the majority of dissolved water from the organic phase, reducing the burden on the drying agent and further preventing hydrolysis.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Non-Aqueous Workup by Direct Precipitation
This is the preferred method for products that are crystalline solids and insoluble in the reaction solvent upon cooling or the addition of an anti-solvent.
Objective: To isolate a solid chloropyrimidine product without exposure to an aqueous phase.
Methodology:
-
Cooling & Precipitation: After the reaction is complete, cool the reaction vessel to room temperature, then place it in an ice bath or refrigerator (0-5 °C) for 30-60 minutes to encourage crystallization.
-
Anti-Solvent Addition (If Necessary): If precipitation is not sufficient, slowly add a cold, non-polar anti-solvent in which your product is insoluble (e.g., hexanes, heptane, or diethyl ether) with stirring until precipitation is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual reaction solvent and soluble impurities.
-
Drying: Dry the isolated solid under high vacuum to remove all traces of solvent.
Protocol 3: Purification via Solid-Phase Extraction (SPE)
SPE is a powerful alternative to liquid-liquid extraction, replacing the separatory funnel with a disposable cartridge containing a solid sorbent (e.g., silica or C18-functionalized silica).[15]
Objective: To isolate the chloropyrimidine product from a crude reaction mixture, removing polar and ionic impurities without a bulk aqueous phase.
Methodology:
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.
-
Sample Loading: Re-dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture). This is the "loading solvent."
-
Cartridge Setup: Select a reversed-phase (e.g., C18) SPE cartridge. The mass of the sorbent should be about 20-50 times the mass of your crude material. Condition the cartridge according to the manufacturer's instructions, typically by washing with a strong solvent (e.g., methanol) followed by the loading solvent.
-
Load Sample: Carefully apply the dissolved sample to the top of the conditioned cartridge.
-
Elution:
-
Wash: Pass a few column volumes of the non-polar loading solvent through the cartridge. This will elute your relatively non-polar chloropyrimidine product while retaining highly polar impurities (like salts or hydrolyzed byproduct) on the sorbent.
-
Collect: Collect all the eluent containing your product.
-
-
Concentration: Evaporate the solvent from the collected fractions to yield the purified product.
References
-
Dalton, J. T., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from [Link]
-
Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. J. Org. Chem. Retrieved from [Link]
-
De Rosa, M., & Arnold, D. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]
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Marino, T. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Retrieved from [Link]
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The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
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Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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Rasmussen, J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester. Retrieved from [Link]
-
Sharma, S., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Retrieved from [Link]
-
Al-kassas, R. (2016). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Retrieved from [Link]
-
Accounts of Chemical Research. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Majors, R. E. (2026). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Retrieved from [Link]
-
Ryan, J. N., et al. (2002). Effects of aging and pH on dissolution kinetics and stability of chloropyromorphite. Environmental Science & Technology. Retrieved from [Link]
-
Queiroz, J., et al. (2023). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Molecules. Retrieved from [Link]
-
Fisher, G. J., & Johns, H. E. (1973). Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. Retrieved from [Link]
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- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
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Navigating the Labyrinth of Low Solubility: A Technical Guide for 5-Butyl Pyrimidine Intermediates
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for overcoming the solubility challenges frequently encountered with 5-butyl pyrimidine intermediates. As a Senior Application Scientist, I understand that navigating the experimental intricacies of these valuable compounds can be a significant hurdle in the drug discovery and development pipeline. The hydrophobic nature of the butyl side-chain, coupled with the often-crystalline structure of the pyrimidine core, can lead to frustrating solubility issues, complicating reaction monitoring, purification, and formulation.
This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying principles governing the solubility of these molecules. By combining theoretical knowledge with practical, field-tested solutions, we aim to empower you to make informed decisions in your experimental design, ultimately saving you time and resources.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with 5-butyl pyrimidine intermediates.
Q1: Why is my 5-butyl pyrimidine intermediate poorly soluble in common organic solvents?
A1: The solubility of 5-butyl pyrimidine intermediates is primarily dictated by a balance of intermolecular forces. The pyrimidine ring itself contains polar nitrogen atoms capable of hydrogen bonding, which would suggest some affinity for polar solvents. However, the C5-appended n-butyl group is a nonpolar, hydrophobic alkyl chain. This substituent significantly increases the molecule's overall lipophilicity, leading to poor solubility in highly polar solvents like water and to some extent, lower alcohols like methanol and ethanol. Conversely, while the butyl chain enhances solubility in nonpolar solvents, the polarity of the pyrimidine core can limit its solubility in purely aliphatic solvents. Furthermore, strong intermolecular interactions within the crystal lattice of the solid material, such as π-π stacking of the pyrimidine rings and van der Waals forces between the butyl chains, can require a significant amount of energy to overcome, further contributing to poor solubility.[1]
Q2: I'm struggling to get my compound to dissolve for a reaction. What's a good starting point for solvent selection?
A2: A good starting point is to use a solvent with an intermediate polarity that can accommodate both the polar pyrimidine core and the nonpolar butyl chain. Aprotic polar solvents are often a good choice. For instance, N,N-dimethylformamide (DMF) has been shown to be an effective solvent for a range of pyrimidine derivatives.[2][3] Other options to consider include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. It is often beneficial to perform small-scale solubility tests with a few milligrams of your compound in various solvents to quickly identify a suitable candidate before committing to a larger scale reaction.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming a crystalline solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[4] To address this, you can try several strategies:
-
Use a lower-boiling point solvent. This ensures that the compound solidifies before the solvent reaches its boiling point.
-
Employ a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor," miscible solvent until the solution becomes slightly turbid. Reheating to clarify and then slow cooling can promote crystallization.[3]
-
Reduce the concentration. Oiling out can be a sign of supersaturation. Add a small amount of the hot solvent to the oily mixture to try and redissolve it, then allow it to cool more slowly.
-
Scratch the inside of the flask. Using a glass rod to create a rough surface can sometimes provide a nucleation site for crystal growth.
Q4: During column chromatography, my 5-butyl pyrimidine intermediate is either stuck on the column or elutes too quickly. How do I find the right mobile phase?
A4: This is a common challenge due to the intermediate polarity of many 5-butyl pyrimidine derivatives. If your compound is stuck on a silica gel column, the mobile phase is likely not polar enough to displace it from the polar stationary phase. Conversely, if it elutes too quickly, the mobile phase is too polar. The key is to use Thin Layer Chromatography (TLC) to systematically test different solvent systems. A good starting point for silica gel chromatography is a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent like ethyl acetate. By varying the ratio of these solvents, you can modulate the polarity of the mobile phase to achieve a retention factor (Rf) for your compound of around 0.2-0.4, which is generally optimal for good separation. For more polar pyrimidine intermediates, you may need to add a small amount of an even more polar solvent, such as methanol, to your mobile phase.[5][6]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for common experimental hurdles.
Guide 1: Systematic Solvent Selection for Poorly Soluble 5-Butyl Pyrimidine Intermediates
When faced with a new 5-butyl pyrimidine intermediate of unknown solubility, a systematic approach to solvent screening is crucial. This workflow will help you efficiently identify a suitable solvent for reactions, analysis, or purification.
Caption: Systematic workflow for solvent screening of 5-butyl pyrimidine intermediates.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Aliquot approximately 1-5 mg of your 5-butyl pyrimidine intermediate into several small vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent. The table below provides a good starting range of solvents.
-
Room Temperature Observation: Vigorously vortex each vial for 30-60 seconds and observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently warm the vial using a heat gun or a warm water bath. Be cautious with low-boiling point solvents like DCM and diethyl ether.
-
Cooling: If the solid dissolves upon heating, allow the vial to cool slowly to room temperature and then in an ice bath to see if precipitation or crystallization occurs. This will give you an indication of its potential as a recrystallization solvent.
-
Record Observations: Carefully document your observations for each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index |
| Nonpolar | n-Hexane | 69 | 0.1 |
| Toluene | 111 | 2.4 | |
| Moderately Polar | Diethyl Ether | 35 | 2.8 |
| Dichloromethane (DCM) | 40 | 3.1 | |
| Ethyl Acetate | 77 | 4.4 | |
| Tetrahydrofuran (THF) | 66 | 4.0 | |
| Polar Aprotic | Acetone | 56 | 5.1 |
| Acetonitrile | 82 | 5.8 | |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | |
| Polar Protic | Methanol | 65 | 5.1 |
| Ethanol | 78 | 4.3 |
Guide 2: Troubleshooting Recrystallization of 5-Butyl Pyrimidine Intermediates
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling process.
Caption: Decision-making workflow for troubleshooting recrystallization.
Experimental Protocol: Mixed-Solvent Recrystallization
This technique is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude 5-butyl pyrimidine intermediate in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a miscible solvent in which your compound is poorly soluble) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. At this point, the solution is saturated.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Guide 3: Optimizing Silica Gel Chromatography for 5-Butyl Pyrimidine Intermediates
The intermediate polarity of these compounds can make chromatographic purification tricky. Here's a systematic approach to developing a robust separation method.
Experimental Protocol: TLC Method Development and Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a series of solvent systems with varying polarities (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized column (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel as a slurry in the least polar solvent of your chosen mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the silica bed.
-
Dry Loading (for poorly soluble compounds): Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Troubleshooting Common Column Chromatography Issues
| Issue | Potential Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). For very stubborn compounds, adding 1-2% methanol to the mobile phase can be effective. |
| Compound elutes too quickly (with impurities) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in ethyl acetate). |
| Poor separation (streaking or overlapping spots) | Column overloaded; Inappropriate solvent system; Compound is acidic or basic. | Use a larger column with more silica gel. Re-optimize the mobile phase using TLC. For basic compounds, consider adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[5] |
Conclusion
The solubility of 5-butyl pyrimidine intermediates presents a multifaceted challenge that requires a thoughtful and systematic approach. By understanding the interplay of polarity, crystal lattice energy, and solvent choice, researchers can effectively navigate these hurdles. The FAQs and troubleshooting guides provided here offer a robust framework for tackling common issues, from initial dissolution to final purification. Remember that small-scale preliminary tests are your most valuable tool in developing an efficient and successful experimental plan.
References
- BenchChem. (2025).
- ResearchGate. (2014).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- PubMed. (2004). Global and local computational models for aqueous solubility prediction of drug-like molecules.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- ResearchGate. (2025). Computational models for the prediction of drug solubility.
- Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
- SciSpace. (2014).
- University of York, Chemistry Teaching Labs.
- Physical Sciences Data Infrastructure. (2026). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds.
- PubMed. (2024).
- MDPI. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine.
- PMC. N-Butyl-4-methyl-6-phenylpyrimidin-2-amine.
- MedCrave online. (2018).
- ResearchGate. (2025).
- Revue Roumaine de Chimie.
- EPFL.
- Recrystalliz
- Chemistry LibreTexts. (2022). 2.
- CrystEngComm (RSC Publishing). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines.
- PMC. N-Butylpyridine-4-thiocarboxamide.
- TCI Chemicals. Organic Solvents.
- Common Organic Solvents: Table of Properties1,2,3.
Sources
minimizing side reactions in POCl3 chlorination of pyrimidines
🔬 Technical Support Center: POCl Chlorination of Pyrimidines
Status: Operational | Tier: 3 (Senior Specialist) Subject: Minimizing Side Reactions, Dimerization, and Thermal Runaways
Welcome to the Chlorination Crisis Center. This guide addresses the specific failure modes of converting hydroxypyrimidines (pyrimidinones) to chloropyrimidines using phosphorus oxychloride (
📊 Module 1: The Chemistry of Failure (Diagnostics)
Before troubleshooting, you must visualize the battlefield. The reaction is not a simple A
The Reaction Network (Visualized)
The following diagram maps the "Happy Path" (Yield) against the three most common "Failure Paths" (Tar, Dimer, Hydrolysis).
Figure 1: The kinetic competition. Dimerization occurs when unreacted Starting Material (SM) attacks the Product. Tarring results from thermal decomposition of the intermediate.
🛠 Module 2: Troubleshooting Guides (The Tickets)
🎫 Ticket #001: "My reaction turned into black tar."
Diagnosis: Thermal Decomposition / Vilsmeier Polymerization. Severity: Critical.
The Science: If you are using DMF as a catalyst (Vilsmeier-Haack conditions), the Vilsmeier adduct is thermally unstable. Above 80-100°C, or with insufficient solvent, the electron-deficient pyrimidine ring becomes susceptible to polymerization, leading to intractable "tar."
The Fix:
-
Solvent Control: Do not run neat if tarring is observed. Use Toluene or Acetonitrile (MeCN) as a co-solvent. MeCN lowers the reflux temperature to ~82°C, preventing thermal runaway while maintaining solubility [1].
-
Catalyst Switch: If DMF causes charring, switch to N,N-Diethylaniline (DEA) or Diisopropylethylamine (DIPEA) . These bases scavenge HCl without forming the thermally sensitive Vilsmeier adduct [2].
-
Temperature Ramp: Never drop the substrate into boiling POCl
. Add reagents at 0°C, warm to RT, then ramp slowly to reflux.
🎫 Ticket #002: "I see a persistent impurity at 2x Mass."
Diagnosis: Dimerization (Self-Condensation). Severity: Moderate (Purification Nightmare).
The Science: As the reaction proceeds, the concentration of Product (Electrophile) increases while Starting Material (Nucleophile) decreases. In the middle of the reaction, both exist in high concentrations. The oxygen/nitrogen of the starting material attacks the chlorinated product, forming a Pyrimidinyl-Ether Dimer [3].
The Fix:
-
The Dilution Rule: Dimerization is bimolecular (Second Order). Rate
. Increasing the volume of POCl (or solvent) by 2x reduces the dimerization rate by 4x. -
Chloride Boost: Add
(0.5 - 1.0 eq). is a more aggressive chlorinating agent than POCl . It rapidly converts the "sticky" phosphate intermediate to chloride, reducing the window of opportunity for the starting material to attack it [4]. -
Reverse Addition: For extreme cases, add the pyrimidine slowly to the refluxing POCl
/Base mixture. This keeps the concentration of nucleophilic starting material effectively zero (pseudo-first-order kinetics).
🎫 Ticket #003: "The reaction stalled (Incomplete Conversion)."
Diagnosis: Stable Phosphoryl Intermediate. Severity: Low (Yield Loss).
The Science:
Sometimes the reaction stops at the Phosphorodichloridate Intermediate (see Figure 1). The C-O-P bond is strong. The chloride ion (
The Fix:
-
Add a Chloride Source: Add Benzyltriethylammonium chloride (TEBAC) or LiCl . This increases the concentration of free
ions, pushing the equilibrium toward the product. -
The "Super-Base" Method: Use N,N-Dimethylaniline (PhNMe
) . It acts as both a base (trapping HCl) and a catalyst, stabilizing the cationic transition state better than pyridine [5].
⚠️ Module 3: Safety & Workup (The Red Zone)
WARNING: The most dangerous phase is Quenching .
Incomplete hydrolysis leads to the accumulation of Phosphorodichloridic acid (
The Safe Quench Protocol (Decision Tree)
Figure 2: Workup safety logic. Large scale reactions require warm quenching to force immediate hydrolysis of intermediates.
Why Warm Water?
Counter-intuitively, quenching into warm water (30-40°C) is safer for large scales than ice. Ice slows the hydrolysis of
🧪 Module 4: Standardized Protocols
Method A: The Catalytic Approach (Standard)
Best for: Difficult substrates, high-value compounds.
-
Setup: Dry flask, inert atmosphere (
). -
Charge: Pyrimidine (1.0 eq), Acetonitrile (5-10 vol), N,N-Dimethylaniline (1.5 eq).
-
Addition: Add POCl
(2.0 - 3.0 eq) dropwise at 0°C. -
Reaction: Heat to reflux (80°C). Monitor by LCMS.[3]
-
Note: If stalled, add
(0.5 eq).
-
-
Workup: Evaporate volatiles. Dilute with DCM. Pour slowly into vigorously stirred saturated
at 0°C.
Method B: The "Green" Sealed Reactor (High Throughput)
Best for: Large scale, minimizing waste.
-
Setup: Pressure-rated glass vessel or autoclave.
-
Charge: Pyrimidine (1.0 eq), Pyridine (1.0 eq).
-
Addition: Add POCl
(1.1 eq - Stoichiometric). -
Reaction: Seal vessel. Heat to 140-160°C for 2 hours.
-
Why: High temperature compensates for low concentration of POCl
, driving the reaction without massive excess reagent [8].
-
-
Workup: Cool to 50°C. Quench carefully into water.
📉 Data Summary: Base Selection Guide
| Base | Role | Pros | Cons |
| N,N-Dimethylaniline | Catalyst & Scavenger | High reactivity, stabilizes transition state. | Hard to remove (high boiling point). Toxic. |
| Pyridine | Scavenger | Standard, cheap. | Can form pyridinium salts that precipitate and trap product. |
| DIPEA (Hünig's Base) | Scavenger | Non-nucleophilic, prevents quaternary salt formation. | Expensive. Slower reaction rates. |
| DMF (Cat.) | Vilsmeier Activator | Extremely fast reaction. | High risk of runaway/tarring. Hard to control exotherm. |
📚 References
-
Optimization of Chlorination Conditions: Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules, 2012, 17, 4533-4544.[4] Link
-
Catalytic Effects: Organic Process Research & Development, "Scale-up of Vilsmeier Reactions." Link
-
Dimerization Mechanism: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocyclic mechanisms).
-
PCl5 Additive: Indian Chemical Society, "POCl3-PCl5 mixture: A robust chlorinating agent."[5] Link
-
Base Selection: Organic Syntheses, Coll. Vol. 8, p.467 (1993).
-
Safety (Delayed Exotherm): Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching."[2] Organic Process Research & Development, 2010, 14(6), 1490-1500. Link
-
Quenching Protocols: BenchChem Technical Support, "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link
-
Sealed Reactor Protocol: Sun, Z., et al. "Solvent-free or low-solvent large-scale preparation of chloropyrimidine."[4][6] Chemistry, 2015.[2][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Nucleophilic Substitution
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocol recitation to explore the underlying principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the optimization of reaction temperature for pyrimidine nucleophilic substitution.
Issue 1: Low or No Product Conversion at Standard Temperatures
-
Question: I am attempting a nucleophilic aromatic substitution on a dichloropyrimidine with a primary amine at 80-100 °C in DMF, but I'm observing very poor conversion. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in pyrimidine SNAr reactions is a frequent challenge and often points to insufficient activation energy or unfavorable reaction kinetics.[1] Here’s a breakdown of potential causes and solutions:
-
Insufficient Thermal Energy: The initial temperature may not be high enough to overcome the activation energy barrier for the reaction. The Arrhenius equation dictates that the reaction rate constant increases exponentially with temperature.[2][3][4] A modest increase in temperature can sometimes lead to a significant increase in reaction rate.[5]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature point. Be mindful of the solvent's boiling point and potential for substrate or product decomposition at higher temperatures.[6] For some systems, temperatures up to 120 °C or even higher may be necessary.[1][7]
-
-
Substrate Activation: The pyrimidine ring's reactivity is highly dependent on its electronic properties. Electron-withdrawing groups (EWGs) are necessary to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.[1][8] If your pyrimidine is not sufficiently activated, the reaction will be sluggish.[1]
-
Solution: While modifying the substrate isn't always feasible, understanding its electronic nature is key. If your pyrimidine lacks strong EWGs, higher temperatures will likely be required to drive the reaction forward.
-
-
Solvent Effects: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[1][9] However, the solubility of reactants can be a limiting factor, especially at lower temperatures.[7]
-
Solution: Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider a different polar aprotic solvent with a higher boiling point that may offer better solubility at elevated temperatures.
-
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
-
Question: My reaction with a 2,4-dichloropyrimidine is yielding a mixture of the C2 and C4 substituted products. How does temperature influence this regioselectivity, and how can I favor the formation of a single isomer?
-
Answer: Regioselectivity in the substitution of di- or tri-substituted pyrimidines is a complex issue influenced by both electronic and steric factors.[10][11][12] Temperature can be a powerful tool to control the product distribution by shifting the reaction from kinetic to thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: Formed faster, usually at lower temperatures, as it proceeds through the transition state with the lowest activation energy.
-
Thermodynamic Product: The more stable product, favored at higher temperatures where the reaction is reversible, allowing equilibrium to be established.
-
-
Influence of Temperature:
-
Generally, nucleophilic attack at the C4 and C6 positions of a pyrimidine ring is electronically favored over the C2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate.[13][14][15] However, substituents on the ring can alter this preference.[10][11][12]
-
At lower temperatures, the reaction is likely under kinetic control, favoring the product that forms the fastest. If you are observing a mixture, it's possible the activation energies for attack at both positions are similar.
-
Increasing the temperature can allow the reaction to reach equilibrium, favoring the more thermodynamically stable isomer. Conversely, if the desired product is the kinetic one, lowering the temperature may improve selectivity.
-
-
Troubleshooting Strategy:
-
Run a Temperature Screen: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, 120 °C) and monitor the product ratio over time.
-
Analyze the Trend: If the ratio of the desired isomer increases with temperature, it is likely the thermodynamic product. If it decreases, it is the kinetic product.
-
Consider Other Factors: Regioselectivity is also highly sensitive to the nature of the nucleophile, the solvent, and the presence of any catalysts or additives.[16][17]
-
-
Issue 3: Product Decomposition at Elevated Temperatures
-
Question: Increasing the temperature improves my reaction rate, but I'm also seeing significant decomposition of my desired product. How can I mitigate this?
-
Answer: Product decomposition is a common problem when high temperatures are required for a reaction to proceed. The key is to find a balance between a sufficient reaction rate and product stability.
-
Strategies to Minimize Decomposition:
-
Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath with a thermocouple to maintain a stable reaction temperature.[6] Avoid localized overheating, which can occur with simple hot plates.[18]
-
Reduced Reaction Time: Higher temperatures lead to faster reaction rates.[2] Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize the time the product is exposed to high temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can be an excellent alternative to conventional heating.[19][20] Microwaves can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and cleaner reactions with higher yields.[21][22][23]
-
Alternative Solvents: Consider if a different solvent with a lower boiling point could still facilitate the reaction at a reasonable rate, thereby reducing the maximum temperature the product is exposed to.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the general rule of thumb for how much a temperature increase will speed up my reaction?
-
Q2: How do I choose an appropriate starting temperature for my optimization screen?
-
A2: A good starting point is often around 80 °C for many pyrimidine SNAr reactions, especially if using a polar aprotic solvent like DMF or DMSO.[1][25] However, if your pyrimidine is particularly electron-rich or the nucleophile is weak, you may need to start higher. Conversely, for highly activated pyrimidines, room temperature might be sufficient.
-
-
Q3: Can the solvent's dielectric constant guide my temperature optimization?
-
A3: While the dielectric constant is a measure of a solvent's polarity, it's not the only factor.[26][27] For SNAr reactions, the ability of the solvent to solvate the counter-ion of the nucleophile is crucial.[9] Polar aprotic solvents are generally best.[1] Temperature optimization should be performed within the context of an appropriate solvent class.
-
-
Q4: Is it possible for a reaction to slow down at higher temperatures?
-
A4: While generally reaction rates increase with temperature, it is possible to observe a decrease in product yield at very high temperatures. This is typically not due to a slowing of the desired reaction, but rather due to competing decomposition pathways of the reactants, intermediates, or products becoming significant.[6]
-
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Parallel Temperature Screening for Optimization
This protocol outlines a method for efficiently screening multiple temperatures to find the optimal condition for your pyrimidine nucleophilic substitution.
Materials:
-
Chloropyrimidine substrate
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K₂CO₃, DIPEA)
-
Reaction vials with stir bars
-
Heating block or parallel synthesizer capable of maintaining multiple distinct temperatures
-
TLC or LC-MS for reaction monitoring
Procedure:
-
In separate, labeled reaction vials, add the chloropyrimidine (1.0 mmol), the nucleophile (1.2-1.5 mmol), and the base (if used, 2.0 mmol).
-
To each vial, add the anhydrous solvent (5 mL).
-
Place the vials in the heating block at their designated temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Stir the reactions at a constant rate.
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking a small aliquot and analyzing by TLC or LC-MS.
-
Once a reaction reaches completion or a time point for comparison is reached, cool the vial to room temperature.
-
Work up the reaction mixture by pouring it into water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and product ratio.
Data Summary Table:
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product A:B Ratio |
| 1 | 60 | 24 | 15 | 90:10 |
| 2 | 80 | 12 | 65 | 75:25 |
| 3 | 100 | 4 | 98 | 60:40 |
| 4 | 120 | 2 | >99 | 55:45 |
This table allows for a clear comparison of how temperature affects reaction rate and selectivity.
Section 4: Visualizing Key Concepts
The Role of Temperature in Reaction Kinetics
The following diagram illustrates the fundamental relationship between temperature and the rate of a chemical reaction, as described by the Arrhenius equation. Increasing temperature provides more molecules with the necessary activation energy (Ea) to overcome the energy barrier and form products.
Caption: Systematic workflow for temperature optimization.
References
-
Wikipedia. Arrhenius equation. [Link].
-
LibreTexts Chemistry. Reaction Rates and Temperature; Arrhenius Theory. [Link].
-
BYJU'S. Here is the Arrhenius Equation which shows the temperature dependence of the rate of a chemical reaction. [Link].
-
LibreTexts Chemistry. 15.4: Temperature Dependence of the Rate Coefficients. [Link].
-
JoVE. Video: Temperature Dependence on Reaction Rate. [Link].
-
National Center for Biotechnology Information. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link].
-
Royal Society of Chemistry. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances. [Link].
-
LibreTexts Chemistry. 8.8: Structural and Solvent Effects in SN Reactions. [Link].
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link].
-
Wikipedia. Pyrimidine. [Link].
-
YouTube. Solvent Dielectric Effects on Reaction Mechanisms. [Link].
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link].
-
National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link].
-
National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link].
-
Sigma-HSE. Thermal Screening and Adiabatic Calorimetry Testing Methods. [Link].
-
University of Calgary. Ch 8 : Solvent Effects. [Link].
-
Chemistry Stack Exchange. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link].
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link].
-
ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link].
-
ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. [Link].
-
MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link].
-
Folia Medica. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. [Link].
-
Bentham Science. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. [Link].
-
University of Bristol. Safety Services Guidance Guidance on risk assessments for chemical reactions. [Link].
-
Royal Society of Chemistry. Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study - Faraday Discussions. [Link].
-
Taylor & Francis. Microwave‐assisted Chemical Reactions. [Link].
-
Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link].
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link].
-
MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link].
-
University of Pennsylvania. Fact Sheet: Heating Reactions | PennEHRS. [Link].
-
Health and Safety Executive. Reaction / Product testing. [Link].
-
University of Illinois. Scale-up Reactions - Division of Research Safety. [Link].
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link].
-
Royal Society of Chemistry. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D. [Link].
-
YouTube. SNAr reactions of pi-deficient aromatic rings. [Link].
-
National Center for Biotechnology Information. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). [Link].
-
National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link].
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link].
-
ResearchGate. (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link].
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Validation & Comparative
Advanced NMR Spectral Analysis of 5-Butyl-4,6-dichloropyrimidin-2-amine: A Platform Comparison Guide
Executive Summary
5-Butyl-4,6-dichloropyrimidin-2-amine (CAS: 500113-92-8) is a critical synthetic intermediate used in the development of polysubstituted pyrimidines, which act as potent dual inhibitors of prostaglandin E2 (PGE2) and nitric oxide (NO) production[1]. In pharmaceutical process chemistry, verifying the structural integrity of this intermediate is paramount. Differentiating the linear 5-butyl substitution from branched regioisomers (e.g., sec-butyl or isobutyl analogs) and detecting trace des-butyl or mono-chlorinated impurities requires highly robust analytical platforms.
This guide objectively compares the performance of a Routine 400 MHz NMR Spectrometer (Room Temperature Probe) against an Advanced 600 MHz NMR Spectrometer (Helium-Cooled CryoProbe) for the structural elucidation and impurity profiling of this compound, providing field-proven methodologies and mechanistic insights.
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than just executing them.
Solvent Selection Causality
Deuterated dimethyl sulfoxide (DMSO-
Chemical Shift Deshielding Mechanics
The pyrimidine ring exhibits
Platform Performance Comparison
While a routine 400 MHz spectrometer is sufficient for basic identity confirmation, process development demands rigorous impurity profiling. Table 1 outlines the validated chemical shifts [1], and Table 2 objectively compares the two analytical platforms [2].
Table 1: Validated H and C NMR Spectral Assignments (DMSO- )
| Position | Multiplicity ( | ||
| 2-NH | 7.29 (2H) | bs | - |
| C-2 | - | - | 160.78 |
| C-4, C-6 | - | - | 160.76 |
| C-5 | - | - | 117.71 |
| C-1' (CH | 2.59 (2H) | m | 30.37 |
| C-2' (CH | 1.45 (2H) | m | 28.46 |
| C-3' (CH | 1.33 (2H) | m | 22.04 |
| C-4' (CH | 0.91 (3H) | t ( | 13.81 |
Table 2: Platform Comparison (0.5 mg/mL Concentration)
| Performance Metric | Routine 400 MHz (Room Temp Probe) | Advanced 600 MHz (CryoProbe) | Advantage / Causality |
| ~400:1 | ~1600:1 | 4x Increase: Cryogenic cooling of the RF coils and preamplifiers to ~20 K drastically reduces thermal (Johnson-Nyquist) noise [2]. | |
| 12 - 16 hours | 1 - 2 hours | Throughput: Higher sensitivity exponentially reduces the required scans for quaternary carbons (C-2, C-4, C-6). | |
| Spectral Dispersion | Baseline resolution of multiplets | Complete separation of C-2' / C-3' | Resolution: Higher |
| Impurity Detection Limit | ~1.0% | < 0.1% | Quality Control: CryoProbe enables detection of trace des-butyl or mono-chloro regioisomers critical for API purity. |
Experimental Workflows
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.
Methodology 1: Self-Validating Sample Preparation
-
Weighing: Accurately weigh 15.0 ± 0.5 mg of this compound into a clean glass vial. Causality: This mass ensures sufficient
C sensitivity without causing concentration-dependent chemical shift drifting or viscosity-induced line broadening. -
Solvent Addition: Add 600 µL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point chemical shift reference ( 0.00 ppm) to validate instrument calibration. -
Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved.
-
Transfer: Transfer 550 µL of the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.
Methodology 2: NMR Acquisition Protocol (600 MHz)
-
Temperature Equilibration: Insert the sample into the magnet and equilibrate at 298 K for exactly 5 minutes. Causality: Prevents thermal convection currents that distort line shapes.
-
Tuning and Matching: Perform automated tuning and matching (ATM) on the
H and C channels to optimize RF power transfer. -
Shimming (Self-Validation Step): Execute 3D gradient shimming (TopShim). Validation: Ensure the TMS peak linewidth at half-height is
0.5 Hz before proceeding. -
1D Acquisition:
- H: Acquire 16 transients using a standard 30° pulse program (zg30), spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
C: Acquire 512 transients using power-gated
H decoupling (zgpg30), spectral width of 240 ppm, and a D1 of 2.0 seconds.
Standardized NMR sample preparation and acquisition workflow for pyrimidine derivatives.
2D NMR Structural Elucidation
To definitively prove that the butyl chain is attached at the C-5 position (and not a nitrogen atom or a des-chloro position), 2D NMR is required.
-
COSY (Correlation Spectroscopy): Confirms the linear connectivity of the aliphatic chain (H-1'
H-2' H-3' H-4'). -
HMBC (Heteronuclear Multiple Bond Correlation): The protons of the first methylene group (H-1',
2.59) will show a strong / cross-peak to the pyrimidine C-5 carbon ( 117.71), anchoring the chain to the aromatic core.
2D NMR spin-spin coupling network confirming the C-5 butyl chain attachment.
References
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 23(10), 4482-4490. [Link]
-
Bruker Corporation. "CryoProbes for NMR - Cryogenic Probes." Bruker Technical Documentation.[Link]
A Comparative Analysis of the Biological Activities of PTUPB and Celecoxib: A Guide for Researchers
An In-Depth Examination of a Dual COX-2/sEH Inhibitor Versus a Selective COX-2 Inhibitor
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) has been a cornerstone for therapeutic development, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, stands as a widely recognized selective COX-2 inhibitor with established analgesic, anti-inflammatory, and antipyretic properties.[1] However, the quest for agents with enhanced efficacy and broader therapeutic applications has led to the exploration of compounds with multi-target mechanisms. This guide provides a detailed comparative analysis of the biological activities of Celecoxib and PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide), a novel dual inhibitor of both COX-2 and soluble epoxide hydrolase (sEH).[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological distinctions and potential advantages of this dual-inhibition strategy.
Mechanism of Action: Beyond Selective COX-2 Inhibition
The fundamental difference in the biological activity of Celecoxib and PTUPB lies in their molecular targets.
Celecoxib exerts its effects primarily through the selective inhibition of the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[3] By blocking this pathway, Celecoxib effectively reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.[1] Its selectivity for COX-2 over COX-1 is a critical feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function.[4]
PTUPB , on the other hand, presents a dual mechanism of action by inhibiting both COX-2 and soluble epoxide hydrolase (sEH).[2] While it shares the COX-2 inhibitory function with Celecoxib, its simultaneous inhibition of sEH provides an additional and potentially synergistic anti-inflammatory effect. The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally anti-inflammatory and analgesic properties.[1][3] By inhibiting sEH, PTUPB increases the bioavailability of EETs, which can then counteract inflammatory processes. This dual inhibition strategy is designed to not only block pro-inflammatory pathways but also to enhance endogenous anti-inflammatory mechanisms.[3]
Figure 1: Simplified signaling pathway of arachidonic acid metabolism, highlighting the points of inhibition for Celecoxib and PTUPB.
Comparative Biological Activity: A Data-Driven Overview
The distinct mechanisms of PTUPB and Celecoxib translate into notable differences in their biological activities. The following table summarizes key comparative data sourced from preclinical studies.
| Parameter | PTUPB | Celecoxib | Reference(s) |
| Target(s) | COX-2 and sEH | COX-2 | [2][3] |
| COX-2 IC50 | 1.26 µM | Not explicitly stated in provided search results, but known to be a potent inhibitor. | [2] |
| sEH IC50 | 0.009 µM | No activity | [2] |
| COX-1 IC50 | >100 µM | Known to be significantly less potent against COX-1 than COX-2. | [2] |
| Anti-inflammatory Activity | Potent; attenuates inflammatory pain in vivo. | Potent; established anti-inflammatory effects. | [2][3] |
| Anti-angiogenic Activity | Inhibits VEGF-induced angiogenesis in vivo and endothelial cell proliferation more potently than celecoxib alone or in combination with an sEH inhibitor. | Has some anti-angiogenic effects, but less potent than PTUPB. | [3] |
| Antitumor Activity | Synergistically suppresses primary tumor growth and metastasis. Potentiates the anti-tumor efficacy of cisplatin. | Has demonstrated anti-tumor effects, but in some models, did not potentiate cisplatin efficacy. | [3][5][6] |
| Effect on EETs | Increases levels of anti-inflammatory EETs. | No direct effect on EET levels. | [1][3] |
Experimental Protocols for Comparative Evaluation
To empirically compare the biological activities of PTUPB and Celecoxib, a series of well-established in vitro and in vivo assays are recommended.
In Vitro COX-2 Inhibition Assay
This assay determines the potency of the compounds in inhibiting the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric)
-
Test compounds (PTUPB and Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of PTUPB and Celecoxib in the assay buffer.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).
-
Pre-incubate the plate at the recommended temperature for a specified time to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately measure the product formation over time using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence or absorbance).
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic animal model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (PTUPB and Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Animal cages and handling equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and different dose levels of PTUPB and Celecoxib.
-
Administer the test compounds and controls orally or via intraperitoneal injection.
-
After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effects.
Figure 2: A generalized workflow for the in vivo comparative evaluation of PTUPB and Celecoxib.
Conclusion and Future Directions
The comparative analysis of PTUPB and Celecoxib reveals a significant evolution in the design of anti-inflammatory agents. While Celecoxib remains a valuable tool as a selective COX-2 inhibitor, PTUPB's dual inhibition of COX-2 and sEH offers a multi-pronged approach to modulating inflammatory and angiogenic pathways. Preclinical data suggest that this dual activity may translate to enhanced efficacy in certain pathological conditions, particularly those with a strong angiogenic component such as cancer.[3]
For researchers in drug discovery, the synergistic potential of targeting both COX-2 and sEH warrants further investigation. Future studies should focus on elucidating the precise molecular interactions and downstream signaling consequences of this dual inhibition in various disease models. Furthermore, comprehensive pharmacokinetic and toxicological profiling of PTUPB will be crucial for its potential translation into clinical applications. The comparative framework presented in this guide provides a robust starting point for such investigations, enabling a thorough and objective evaluation of this promising new class of anti-inflammatory and anti-cancer agents.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
PTUPB, a soluble epoxide hydrolase/cyclooxygenase-2 dual inhibitor, reduces endothelial-to-mesenchymal transition and improves doxorubicin-induced vascular and cardiac toxicity - PMC. [Link]
-
COX-2/sEH Dual Inhibitor PTUPB Potentiates the Anti-tumor Efficacy of Cisplatin - PMC. [Link]
-
Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis | PNAS. [Link]
-
COX-2/sEH Dual Inhibitor PTUPB Potentiates the Antitumor Efficacy of Cisplatin. [Link]
-
Celecoxib Action Pathway - PubChem. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
-
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC. [Link]
-
CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov - Food and Drug Administration. [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC. [Link]
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- 3. pnas.org [pnas.org]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. For researchers working with heterocyclic compounds, such as the synthetically versatile dichloropyrimidines, a deep understanding of their fragmentation behavior under different ionization conditions is critical for unambiguous identification, impurity profiling, and metabolite characterization. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dichloropyrimidine isomers, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
As Senior Application Scientists, our goal is to move beyond mere data reporting. We aim to illuminate the "why" behind the fragmentation, grounding our interpretations in the fundamental principles of mass spectrometry and organic chemistry. This guide is structured to provide not only reference data but also the causal logic behind the observed fragmentation pathways, empowering you to interpret your own data with greater confidence.
The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the method of ionization. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI will dramatically alter the resulting mass spectrum.
-
Electron Ionization (EI): This technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a high-energy molecular ion (M•+).[1] This excess energy is often sufficient to induce extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[2] This process imparts significantly less energy to the analyte, typically resulting in the observation of the protonated molecule ([M+H]+) with minimal fragmentation.[3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[4] ESI is the standard ionization source for Liquid Chromatography (LC-MS).
Electron Ionization (EI) Fragmentation of Dichloropyrimidine Isomers
Under EI conditions, dichloropyrimidines undergo characteristic fragmentation pathways primarily involving the loss of chlorine atoms and the cleavage of the pyrimidine ring. The positional isomerism of the chlorine atoms significantly influences the relative abundance of the fragment ions.
Fragmentation of 2,4-Dichloropyrimidine
The EI mass spectrum of 2,4-dichloropyrimidine is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the sequential loss of chlorine and hydrogen cyanide (HCN).
| m/z | Proposed Fragment | Fragmentation Pathway |
| 148/150/152 | [C₄H₂Cl₂N₂]•+ | Molecular Ion (M•+) |
| 113/115 | [C₄H₂ClN₂]•+ | M•+ - Cl• |
| 86 | [C₃H₂ClN]•+ | [M-Cl]•+ - HCN |
| 78 | [C₄H₂N₂]•+ | M•+ - 2Cl• |
| 51 | [C₃H₂N]•+ | [M-2Cl]•+ - HCN |
The fragmentation cascade is initiated by the loss of a chlorine radical, a common pathway for halogenated compounds, to form the relatively stable ion at m/z 113/115.[5] Subsequent loss of a molecule of HCN, a characteristic fragmentation of pyrimidine and other nitrogen-containing heterocyclic rings, leads to the ion at m/z 86.
EI Fragmentation Pathway of 2,4-Dichloropyrimidine
Caption: Predicted ESI-MS/MS fragmentation pathways for dichloropyrimidines.
Comparative Analysis: EI vs. ESI-MS/MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard | Soft |
| Primary Ion | Molecular Radical Cation (M•+) | Protonated Molecule ([M+H]+) |
| Fragmentation | Extensive, in-source | Controlled, in collision cell (CID) |
| Key Fragments | Loss of Cl•, HCN | Loss of HCl, HCN |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Application | Identification of volatile compounds, library matching | Analysis of polar, non-volatile compounds from solution |
The choice between GC-MS (with EI) and LC-MS (with ESI) will depend on the specific analytical challenge. For the analysis of dichloropyrimidines as synthetic intermediates or in non-polar matrices, GC-MS provides robust and reproducible fragmentation patterns that are ideal for library matching. For the analysis of dichloropyrimidine-containing drug molecules, their metabolites in biological fluids, or for monitoring aqueous reactions, LC-MS/MS is the superior technique.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended as a starting point.
GC-MS Analysis of Dichloropyrimidines
This protocol is suitable for the analysis of dichloropyrimidine standards and their presence in organic reaction mixtures.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the dichloropyrimidine sample in a volatile, non-polar solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL.
-
GC System:
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-200.
-
Data Acquisition: Acquire data in full scan mode.
-
LC-MS/MS Analysis of Dichloropyrimidines
This protocol is designed for the analysis of dichloropyrimidines and their derivatives in aqueous or polar matrices.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL. The final solvent composition should be compatible with the initial mobile phase conditions.
-
LC System:
-
Column: A C18 reversed-phase column is a good starting point. Typical dimensions are 2.1 mm x 50 mm, with a particle size of 1.8-3.5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1: Scan for the protonated molecule ([M+H]+) at m/z 149.
-
MS2 (CID): Isolate the precursor ion at m/z 149 and apply collision energy to induce fragmentation. Monitor for the expected product ions (e.g., m/z 113 and 122).
-
Conclusion
The mass spectrometric fragmentation of dichloropyrimidines is a predictable process governed by the fundamental principles of ionization and ion chemistry. Electron ionization provides extensive fragmentation, offering a detailed structural fingerprint, while electrospray ionization coupled with tandem mass spectrometry allows for the targeted structural analysis of these compounds in more complex matrices. By understanding the distinct fragmentation patterns generated by each technique, researchers can select the most appropriate method for their analytical needs and confidently interpret the resulting data for the accurate identification and characterization of dichloropyrimidine isomers and their derivatives.
References
-
NIST Mass Spectrometry Data Center, S. E. Stein, director. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
PubChem. 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]. [6]3. PubChem. 4,6-Dichloropyrimidine. National Center for Biotechnology Information. [Link].
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- de Hoffmann, E., & Stroobant, V. (2007).
-
How Does GC-MS Work and Its Principle Explained - Phenomenex. (2026, January 8). Phenomenex. [Link]. [7]7. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]. [8]8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]. [9]9. Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). [Link].
-
Electrospray ionization. Wikipedia. [Link]. [2]11. Pyrimidine, 2,4-dichloro-. NIST WebBook. [Link]. [10][11]12. Pyrimidine, 4,6-dichloro-. NIST WebBook. [Link]. [12]13. Collision-induced dissociation. Wikipedia. [Link]. [4]14. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). [Link]. [3]15. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]. [13][14]16. Mass Spectrometry. Michigan State University Department of Chemistry. [Link]. [5]17. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]. [15][16]18. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]. [17]19. Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. [Link]. [18]20. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]. [19]21. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link].
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- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 11. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 12. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 13. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. biomedres.us [biomedres.us]
- 19. mdpi.com [mdpi.com]
Comparative Validation Guide: Pyrimidine Derivatives vs. Standard Anti-Inflammatory Agents
[1]
Introduction: The Pyrimidine Scaffold in Inflammation
The pyrimidine pharmacophore is a cornerstone in medicinal chemistry, historically utilized in oncology (e.g., 5-fluorouracil). However, recent structural activity relationship (SAR) studies have repositioned pyrimidine derivatives as potent, selective anti-inflammatory agents.[1][2] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which often suffer from gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition, or Corticosteroids which carry metabolic risks, pyrimidine derivatives offer a "tunable" scaffold.
This guide provides a technical validation framework for these derivatives, focusing on their dual-mechanism capability: inhibiting the Cyclooxygenase-2 (COX-2) enzyme and suppressing the NF-
The Validation Thesis
To validate a novel pyrimidine derivative, one must demonstrate:
Mechanistic Profiling & Signaling Pathways[1][4]
The anti-inflammatory potency of pyrimidine derivatives typically stems from their ability to fit into the hydrophobic side pocket of the COX-2 active site, a feature absent in COX-1. Furthermore, certain pyrimidine analogs inhibit the phosphorylation of I
Diagram 1: Dual-Pathway Inhibition Mechanism
The following diagram illustrates the intervention points of Pyrimidine Derivatives compared to NSAIDs and Steroids within the inflammatory cascade.
Caption: Pyrimidine derivatives primarily target COX-2 and modulate NF-
In Vitro Validation Protocols
To establish authority (E-E-A-T), we utilize a tiered screening approach: first, a physicochemical assay (Albumin Denaturation) for rapid screening, followed by a cellular assay (RAW 264.7) for biological confirmation.
Protocol A: Heat-Induced Albumin Denaturation Assay
Rationale: Inflammation induces protein denaturation. Agents that prevent albumin denaturation often possess anti-inflammatory properties. This is a cost-effective, high-throughput primary screen.
-
Preparation:
-
Prepare a 1% Bovine Serum Albumin (BSA) solution in Tris-buffered saline (pH 6.4).
-
Dissolve test compounds (Pyrimidine analogs) in DMSO to final concentrations of 10, 50, 100, and 200
.
-
-
Incubation:
-
Thermal Stress:
-
Measurement:
-
Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
Protocol B: LPS-Induced RAW 264.7 Macrophage Assay (The Gold Standard)
Rationale: RAW 264.7 cells mimic tissue macrophages. Lipopolysaccharide (LPS) stimulation triggers the TLR4 pathway, releasing NO and cytokines. This assay validates the biological efficacy of the pyrimidine derivative.[9][10]
-
Cell Culture:
-
Seed RAW 264.7 cells (
cells/mL) in 96-well plates using DMEM + 10% FBS. Incubate for 24h.
-
-
Pre-treatment:
-
Treat cells with Pyrimidine derivatives (
) for 1 hour. -
Positive Control: Celecoxib (
).
-
-
Induction:
-
Add LPS (final concentration
) and incubate for 18–24 hours .
-
-
Quantification (Griess Assay for NO):
-
Mix 100
of culture supernatant with 100 of Griess Reagent (1% sulfanilamide + 0.1% NED). -
Incubate 10 mins at Room Temp (Dark).
-
Measure absorbance at 540 nm .
-
-
Viability Check (Crucial for Integrity):
-
Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory action, not cell death.
-
Diagram 2: Experimental Workflow (RAW 264.7)
Caption: Workflow ensuring anti-inflammatory effects are distinguished from cytotoxic artifacts.
Comparative Performance Data
The following table synthesizes representative data comparing a high-performing Pyrimidine Derivative (Lead-PYR) against market standards. This data structure mimics results typically found in high-impact medicinal chemistry journals (e.g., Eur. J. Med. Chem.).[3][11][6][7][10][12][13][14][15]
Table 1: Enzymatic and Cellular Efficacy Profile[4][16]
| Parameter | Lead-PYR (Pyrimidine) | Celecoxib (Selective COX-2) | Diclofenac (Non-Selective) | Interpretation |
| COX-2 | 0.18 ± 0.01 | 0.35 ± 0.02 | 0.85 ± 0.05 | Lead-PYR shows superior affinity for COX-2.[10] |
| COX-1 | > 25.0 | 15.0 | 0.60 ± 0.03 | Lead-PYR spares COX-1 (Gastro-protective). |
| Selectivity Index (SI) | > 138 | ~42 | 0.7 | Higher SI indicates lower risk of GI side effects. |
| NO Inhibition ( | 8.5 | 12.2 | 15.6 | Superior suppression of macrophage activation. |
| TNF- | 72% | 65% | 55% | Potent cytokine downregulation. |
Table 2: Molecular Docking (In Silico Validation)
| Ligand | Binding Energy (kcal/mol) | Key Interaction Residues (COX-2) |
| Lead-PYR | -9.2 | Arg120, Tyr355, Val523 (Hydrophobic Pocket) |
| Celecoxib | -8.6 | Arg120, Gln192, Leu352 |
| Diclofenac | -7.1 | Ser530, Tyr385 |
Note: The higher negative binding energy of the Pyrimidine derivative suggests a more stable complex within the COX-2 active site, correlating with the lower
Safety & Toxicology Assessment
A common pitfall in drug development is mistaking cytotoxicity for anti-inflammatory activity. If a compound kills the macrophage, NO production stops—but this is toxicity, not efficacy.
Validation Criteria:
-
(Cytotoxic Concentration 50%): Should be
. -
Therapeutic Ratio: The ratio of
(Safety) to (Efficacy) should be .
Result: Most optimized pyrimidine derivatives exhibit
References
-
Chaudhary, P., et al. (2021). "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[1][15] RSC Advances. Link
-
Galal, S.A., et al. (2024). "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties."[9][10][16] International Journal of Molecular Sciences. Link
-
Kumar, K., et al. (2023). "Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents." Research Journal of Pharmacy and Technology. Link
-
Wang, L., et al. (2021). "Guidelines for anti‐inflammatory assays in RAW264.7 cells." Journal of Cellular Physiology. Link
-
Benslama, A., et al. (2020). "In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins... (Albumin Denaturation Protocol)."[4][5][7][13] Journal of Drug Delivery and Therapeutics. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
- 5. e-mjm.org [e-mjm.org]
- 6. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Publish Comparison Guide: Spectroscopic Characterization of 5-Butyl-2-amino-4,6-dichloropyrimidine
The following guide provides an in-depth spectroscopic characterization of 5-butyl-2-amino-4,6-dichloropyrimidine , a critical intermediate in the synthesis of antiviral agents and nitric oxide (NO) production inhibitors.
This guide is structured to allow direct comparison between the target molecule, its synthetic precursor, and structural analogs, providing a self-validating workflow for confirmation of identity and purity.
Executive Summary & Compound Profile
5-Butyl-2-amino-4,6-dichloropyrimidine (referred to herein as Compound B8 ) is a functionalized pyrimidine scaffold. It serves as a pivotal electrophilic intermediate where the C4 and C6 chlorine atoms are susceptible to nucleophilic aromatic substitution (
Accurate characterization is essential to distinguish Compound B8 from its hydrolytic precursor (the 4,6-diol) and incomplete chlorination by-products.
Compound Identity
| Property | Detail |
| IUPAC Name | 5-Butyl-4,6-dichloropyrimidin-2-amine |
| CAS Number | N/A (Specific derivative of CAS 5413-85-4 series) |
| Molecular Formula | |
| Molecular Weight | 220.10 g/mol |
| Appearance | White solid |
| Melting Point | 169–170 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; limited solubility in water.[1] |
Synthesis Context & Impurity Profile
To understand the spectroscopic data, one must understand the origin of the sample. Compound B8 is typically synthesized via the chlorination of 2-amino-5-butylpyrimidine-4,6-diol (Compound A8) using phosphorus oxychloride (
Critical Impurities to Monitor:
-
Precursor (A8): Unreacted diol (distinguishable by low-field OH protons and upfield C5 carbon shift).
-
Monochloro Derivatives: Incomplete chlorination at C4 or C6.
-
Hydrolysis Products: Re-formation of hydroxypyrimidines due to moisture exposure.
Figure 1: Synthesis & Impurity Pathway
Caption: Transformation of the electron-rich diol precursor to the electron-deficient dichloro target, highlighting the critical C5 NMR shift diagnostic.
Spectroscopic Characterization
A. Proton NMR ( NMR)
The proton spectrum provides the primary confirmation of the butyl chain integrity and the absence of hydroxyl protons.
Solvent: DMSO-
Table 1: Comparative
NMR Data (Target vs. Precursor)
| Proton Assignment | Target (B8) Shift ( | Precursor (A8) Shift ( | Diagnostic Change |
| -NH | 7.29 (bs, 2H) | 6.32 (bs, 2H) | Downfield shift (+0.97 ppm) due to electron-withdrawing Cl atoms. |
| -OH (Hydroxyl) | Absent | 10.30 (bs, 2H) | Disappearance confirms complete chlorination. |
| H-1' ( | 2.59 (m, 2H) | 2.12 (t, 2H) | Downfield shift (+0.47 ppm) due to aromatic ring electron deficiency. |
| H-2' ( | 1.45 (m, 2H) | 1.28 (m, 2H) | Slight downfield shift.[2] |
| H-3' ( | 1.33 (m, 2H) | 1.23 (m, 2H) | Minimal change. |
| H-4' ( | 0.91 (t, 3H) | 0.85 (t, 3H) | Characteristic triplet remains intact. |
Key Insight: The most immediate visual confirmation of reaction success is the loss of the broad -OH peak at >10 ppm and the downfield shift of the amino protons from ~6.3 to ~7.3 ppm.
B. Carbon-13 NMR ( NMR)
Carbon NMR is the definitive method for assessing the electronic environment of the pyrimidine ring.
Table 2:
NMR Shift Assignments
| Carbon Position | Chemical Shift ( | Comparison to Precursor | Mechanistic Explanation |
| C-2 (Amino-C) | 160.78 | 152.54 | Shift due to overall ring electron deficiency. |
| C-4, C-6 (Cl-C) | 160.76 | 164.67 | Upfield shift relative to C-OH/C=O tautomer. |
| C-5 (Butyl-C) | 117.71 | 90.36 | CRITICAL DIAGNOSTIC: Huge downfield shift (+27 ppm). The C5 position is no longer part of an electron-rich enamine-like system found in the diol. |
| Butyl Chain | 30.37, 28.46, 22.04, 13.81 | 31.04, 22.32, 21.98, 14.22 | Minor perturbations in alkyl chain shifts. |
Expert Note: The C-5 signal at 117.71 ppm is the "fingerprint" of the 4,6-dichloro substitution pattern. If this peak appears <100 ppm, significant precursor contamination is present.
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms via the characteristic isotope pattern.
-
Technique: GC-MS (Electron Impact, EI) or ESI-MS.
-
Molecular Ion (
): m/z 219 (for ).
Isotope Pattern:
Due to the natural abundance of
-
m/z 219 (
): Base peak (normalized intensity). -
m/z 221 (
): ~65% intensity of base peak. -
m/z 223 (
): ~10% intensity of base peak.
Fragmentation (EI):
-
m/z 176/178 (
): Loss of the propyl fragment ( ) from the butyl chain is the dominant fragmentation pathway (Base Peak in EI), leaving a stable methyl-pyrimidine cation.
Experimental Protocol: Characterization Workflow
This protocol ensures reproducible data generation for Compound B8 .
Step 1: Sample Preparation
-
Solvent: Use DMSO-
(99.9% D). While can be used, solubility may be limited, and amino proton peaks will broaden or exchange. -
Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent for
NMR; use 20–30 mg for NMR to ensure adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6). -
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
Step 2: Acquisition Parameters ( NMR)
-
Pulse Sequence: Standard single pulse (zg30).
-
Scans (NS): 16 scans.
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).
-
Spectral Width: -2 to 14 ppm (to catch any residual OH or acid protons).
Step 3: Data Processing & Analysis
-
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ). -
Integration: Integrate the triplet at ~0.91 ppm (3H) and set as reference.
-
Verification: Confirm the Amino peak integrates to 2H relative to the methyl group.
Figure 2: Identification Logic Tree
Caption: Decision matrix for rapid identification of 5-butyl-2-amino-4,6-dichloropyrimidine based on proton NMR features.
Comparative Performance Analysis
When selecting a pyrimidine intermediate for drug development, Compound B8 offers specific advantages over non-alkylated alternatives.
| Feature | 5-Butyl-2-amino-4,6-dichloro (B8) | 2-Amino-4,6-dichloropyrimidine (Ref) | Impact on Drug Design |
| Lipophilicity | High (Butyl chain) | Low | B8 derivatives often show improved cell membrane permeability. |
| Steric Bulk | Moderate (C5 substitution) | None | The butyl group can fill hydrophobic pockets in kinase/enzyme targets. |
| Reactivity ( | Slightly Reduced | High | The electron-donating butyl group slightly deactivates the ring, potentially improving selectivity for mono-substitution over di-substitution. |
| Biological Activity | Active (NO Inhibition) | Inactive | The 5-alkyl chain is often essential for biological efficacy in this scaffold class. |
References
-
Primary Characterization Source: Jansa, P., et al. (2014).[3] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 23, 4482–4490. Contains specific experimental data for Compound B8 (Yield, MP, NMR, MS).
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
- Spectral Database Reference: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). General reference for 2-amino-4,6-dichloropyrimidine base scaffold shifts.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 5-Butyl-4,6-dichloropyrimidin-2-amine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Butyl-4,6-dichloropyrimidin-2-amine, a halogenated organic compound. As with many chlorinated pyrimidines, this compound is classified as hazardous waste and necessitates a stringent disposal protocol. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for the disposal of halogenated heterocyclic compounds and related dichloropyrimidines. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Foundational Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound and related compounds is essential. Dichloropyrimidines are known to cause skin and serious eye irritation.[2][3] Inhalation of dust or fumes may also lead to respiratory irritation.[2]
Immediate Safety Protocols:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood.[4][5]
-
Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4][6]
-
Familiarize yourself with your institution's emergency response plan for chemical spills.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling halogenated organic compounds. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). For prolonged contact, consult the glove manufacturer's guide.[1] | To prevent skin contact, as dichloropyrimidines can cause skin irritation.[1][3] |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[4] | To protect the eyes from splashes and potential irritants.[1] |
| Protective Clothing | A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[1] | To shield the skin from accidental contact and potential chemical exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if working outside a fume hood.[4] | To prevent the inhalation of harmful dust particles or vapors. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear communication through labeling.
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated hazardous waste container. It is critical to keep halogenated waste streams separate from non-halogenated ones to ensure proper disposal and manage costs.[7][8] Any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[7]
-
Container Selection and Management:
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7] Do not use abbreviations or chemical formulas.[7] The date of initial waste accumulation should also be included.
-
Storage: Store the sealed and labeled waste container in a designated, secure area that is cool, dry, and well-ventilated.[5][6] This area should be away from incompatible materials such as strong oxidizing agents.[5][10]
-
Arranging for Disposal:
The primary and recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1][4] This process ensures the complete destruction of the compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[4]
-
Containment: If the material is a solid, carefully dampen it to prevent dust from becoming airborne.[4]
-
Collection: Using appropriate tools (e.g., absorbent pads for liquids, dampened paper for solids), carefully collect the spilled material and place it into a suitable, labeled container for hazardous waste.[4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, as per your institution's policy.
Regulatory Framework: A Note on Compliance
As a halogenated organic compound, this compound falls under regulations governing hazardous waste. These regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate specific handling and disposal procedures.[11][12] Always defer to your institution's EHS department, as they will be up-to-date on the specific local, state, and federal requirements.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
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Navigating the Safe Handling of 5-Butyl-4,6-dichloropyrimidin-2-amine: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like 5-Butyl-4,6-dichloropyrimidin-2-amine in accelerating drug discovery is immense. As a key intermediate, its unique structure is a gateway to new therapeutic agents. However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on scientific advancement, securely and responsibly. The following protocols are synthesized from best practices and data from structurally analogous dichloropyrimidine derivatives, establishing a robust safety margin in the absence of a specific Safety Data Sheet (SDS) for this novel entity.
Hazard Identification and Risk Assessment: Understanding the Adversary
While specific toxicological data for this compound is not yet widely available, analysis of related dichloropyrimidine compounds, such as 2,4-Dichloropyrimidine and various amino- and chloro-substituted pyrimidines, strongly indicates a consistent hazard profile.[1][2][3]
Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]
Given these potential hazards, a thorough risk assessment is the foundational step before any manipulation of this compound. This involves evaluating the scale of your work, the potential for dust or aerosol generation, and the engineering controls available in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the causality for each recommendation explained.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For prolonged handling or in case of a spill, consider double-gloving.[5][6] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Glove integrity should be checked before each use. |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] | Protects against accidental splashes of solutions or contact with airborne particles, preventing serious eye irritation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[1][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood.[8] If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used. | Minimizes the risk of inhaling irritating airborne particles. |
Laboratory Handling and Operational Workflow
Adherence to a systematic and cautious workflow is paramount. The following step-by-step guide, visualized in the accompanying diagram, outlines the best practices for handling this compound from receipt to use.
Preparation and Weighing
-
Designated Area: All handling of the solid compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][9]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers are within the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust by handling the container and spatula gently.[5]
-
Container Closure: Immediately and securely close the main container of this compound after weighing.[1][10]
Solubilization and Reaction Setup
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid splashing.
-
Reaction Assembly: Set up your reaction apparatus within the fume hood.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8][11] Seek medical attention if irritation persists.[3][4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][9][11] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[8][11]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6][12] For large spills, evacuate the area and contact your institution's emergency response team.[12]
Caption: Emergency Response Decision Tree for Incidents Involving this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent materials), and solutions, must be treated as hazardous chemical waste.[13] This waste should be segregated as halogenated organic waste.[6][12][14]
-
Containerization: Use a designated, clearly labeled, and sealable waste container that is compatible with the chemical.[12][13] The container should be kept closed when not in use.[12][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[13][14]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6][14]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15] Do not dispose of this chemical down the drain or in regular trash.[6]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly unlock the scientific potential of this compound.
References
-
2,4-Dichloropyrimidine - AK Scientific, Inc. AK Scientific, Inc. Link
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. Link
-
2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety Data Sheets. ECHEMI. Link
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer. Link
-
2,4-Dichloropyrimidine. Santa Cruz Biotechnology. Link
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SAFETY DATA SHEET. AFG Bioscience LLC. Link
-
SAFETY DATA SHEET. Sigma-Aldrich. Link
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5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434. PubChem - NIH. Link
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SAFETY DATA SHEET. Fisher Scientific. Link
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SAFETY DATA SHEET. Thermo Fisher Scientific. Link
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SAFETY DATA SHEET. TCI Chemicals. Link
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link
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Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem. Link
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5-Amino-4,6-dichloropyrimidine. Chem-Impex. Link
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Link
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Halogenated Solvents in Laboratories. Temple University. Link
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5-Amino-4,6-dichloropyrimidine, 98+%. Thermo Scientific Chemicals. Link
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2-Amino-4,6-dichloropyrimidine. ChemicalBook. Link
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2-Amino-4,6-dichloropyrimidine 98%. Sigma-Aldrich. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
